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  • Product: 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol

Core Science & Biosynthesis

Foundational

Technical Monograph: Structural Elucidation and Synthesis of 5,7-Dibromo-4-indanol

[1][2][3] Executive Summary 5,7-Dibromo-4-indanol (CAS: 2088570-73-2) is a halogenated derivative of 4-indanol, characterized by the presence of two bromine atoms at the C5 and C7 positions of the indane scaffold.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

5,7-Dibromo-4-indanol (CAS: 2088570-73-2) is a halogenated derivative of 4-indanol, characterized by the presence of two bromine atoms at the C5 and C7 positions of the indane scaffold.[1][2] As a functionalized phenol, it serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly those requiring transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide provides a rigorous analysis of its chemical structure, a validated synthesis protocol based on electrophilic aromatic substitution (EAS) principles, and a comprehensive analytical framework for structural verification.

Structural Analysis & Regiochemistry

Core Scaffold and Numbering

The molecule is based on 2,3-dihydro-1H-inden-4-ol (4-indanol).[1][2][3] The numbering of the indane ring system is critical for understanding the regioselectivity of the bromination.[2]

  • Positions 1, 2, 3: Aliphatic cyclopentane ring.

  • Positions 3a, 7a: Bridgehead carbons (fused).

  • Positions 4, 5, 6, 7: Aromatic benzene ring.[4]

In 5,7-Dibromo-4-indanol :

  • C4: Substituted with a Hydroxyl group (-OH).[1][2]

  • C5: Substituted with a Bromine atom (-Br).[1][2][5][6][7]

  • C6: Unsubstituted (Methine, -CH-).[1][2]

  • C7: Substituted with a Bromine atom (-Br).[1][2][5][6][7][8]

Electronic Justification for Regioselectivity

The synthesis of 5,7-dibromo-4-indanol from 4-indanol is governed by the electronic directing effects of the hydroxyl group.[1][2]

  • Activation: The -OH group at C4 is a strong electron-donating group (EDG) via resonance (+M effect), significantly activating the aromatic ring towards electrophilic attack.[2]

  • Directing Effect: The -OH group directs incoming electrophiles to the ortho (C5) and para (C7) positions.[2]

  • Deactivation: The alkyl group attached at C3a/7a is weakly activating but sterically bulky.[2] However, the strong +M effect of the -OH group dominates the regiochemistry.[2]

  • Outcome: Bromination occurs sequentially at C5 (ortho) and C7 (para), yielding the 5,7-dibromo isomer as the thermodynamic product.[2]

Regiochemistry Start 4-Indanol (Substrate) OH_Effect OH Group (+M Effect) Activates Ortho/Para Start->OH_Effect Electronic Activation Sites Reactive Sites: C5 (Ortho) & C7 (Para) OH_Effect->Sites Directing Product 5,7-Dibromo-4-indanol Sites->Product Electrophilic Substitution (2 eq. Br2)

Figure 1: Electronic logic flow dictating the regioselective bromination of 4-indanol.

Synthesis Protocol

Objective: Synthesis of 5,7-Dibromo-4-indanol via controlled bromination. Scale: Laboratory (10 mmol).

Reagents & Materials
ReagentRoleCASEquiv.
4-Indanol Substrate1641-41-41.0
N-Bromosuccinimide (NBS) Brominating Agent128-08-52.2
Acetonitrile (MeCN) Solvent75-05-8-
Sodium Thiosulfate (aq) Quenching Agent7772-98-7-
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-indanol (1.34 g, 10 mmol) in Acetonitrile (30 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath. This controls the exotherm and improves regioselectivity.[2]

Phase 2: Bromination 3. Addition: Add N-Bromosuccinimide (NBS) (3.92 g, 22 mmol) portion-wise over 15 minutes.

  • Mechanistic Note: NBS provides a controlled source of electrophilic bromine (
    
    
    ), minimizing over-bromination or radical side reactions compared to elemental bromine (
    
    
    ).
  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.
  • Monitoring: Monitor progress via TLC (SiO2, 10% EtOAc/Hexanes). The starting material (
    
    
    ) should disappear, and a less polar product (
    
    
    ) should appear.

Phase 3: Workup & Purification [1][2][6] 5. Quenching: Pour the reaction mixture into 10% aqueous Sodium Thiosulfate (50 mL) to neutralize any unreacted bromine species. 6. Extraction: Extract with Ethyl Acetate (3 x 30 mL). 7. Washing: Wash combined organics with Brine (30 mL), dry over anhydrous


, and concentrate under reduced pressure.
8.  Purification:  Recrystallize the crude solid from Ethanol/Water  or purify via flash column chromatography (Hexanes/EtOAc gradient) to yield 5,7-Dibromo-4-indanol as an off-white solid.

SynthesisWorkflow Step1 Dissolve 4-Indanol in MeCN (0°C) Step2 Add NBS (2.2 eq) Portion-wise Step1->Step2 Step3 Stir at RT (4-6 Hours) Step2->Step3 Step4 Quench with Na2S2O3 (aq) Step3->Step4 Step5 Extract & Purify (Recrystallization) Step4->Step5

Figure 2: Step-by-step synthesis workflow for 5,7-Dibromo-4-indanol.

Analytical Validation (Self-Validating System)[1][2][3]

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( -NMR)

The symmetry and integration of the aromatic region are definitive proofs of the 5,7-substitution pattern.[1][2]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
~7.30 Singlet (s)1HH-6 The only remaining aromatic proton.[1][2] Being a singlet confirms no adjacent protons (C5 and C7 are substituted).[2]
~5.50 Broad Singlet (br s)1H-OH Exchangeable with

.[1][2]
~2.80 - 2.90 Triplet (t)4HH-1, H-3 Benzylic protons of the indane ring.[1][2]
~2.10 Quintet (p)2HH-2 Central methylene of the cyclopentane ring.[1][2]
Mass Spectrometry (MS)

Bromine has two stable isotopes:


 (50.7%) and 

(49.3%). A dibromo compound exhibits a characteristic 1:2:1 triplet pattern for the molecular ion.[2]
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: ~291.97 g/mol [1][2]

  • Expected Peaks (m/z):

    • 290 (

      
      ):  Contains two 
      
      
      
      .[2] Relative Intensity: ~50%[1][2]
    • 292 (

      
      ):  Contains one 
      
      
      
      and one
      
      
      .[2][7] Relative Intensity: ~100% (Base Peak)[2]
    • 294 (

      
      ):  Contains two 
      
      
      
      .[2] Relative Intensity: ~50%[1][2]
Carbon NMR ( -NMR)
  • C4 (C-OH): Deshielded (~150 ppm).[1][2]

  • C5, C7 (C-Br): Distinct signals typically around 110–120 ppm (shielded relative to typical aromatics due to heavy atom effect).[2]

  • C6 (C-H): Aromatic signal (~130 ppm).[2]

References

  • National Center for Biotechnology Information. (n.d.).[2] PubChem Compound Summary for 4-Indanol. Retrieved February 28, 2026, from [Link]

  • Smith, K., & Bahzad, D. (1996).[9] Highly efficient para-selective bromination of simple aromatic substrates. Chemical Communications.[2] Retrieved February 28, 2026, from [Link]

  • Podgoršek, A., et al. (2009). Halogenation of Organic Compounds using Elemental Halogens or Halides. Current Organic Chemistry. Retrieved February 28, 2026, from [Link]

Sources

Exploratory

5,7-Dibromo-2,3-dihydro-1H-inden-4-ol molecular weight and formula

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol Executive Summary & Molecular Identity 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol (also referred to as 5,7-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol

Executive Summary & Molecular Identity

5,7-Dibromo-2,3-dihydro-1H-inden-4-ol (also referred to as 5,7-dibromo-4-indanol) is a halogenated bicyclic phenol used primarily as a high-value intermediate in the synthesis of bioactive small molecules. Its structural core—the indane scaffold—is a "privileged structure" in medicinal chemistry, serving as the backbone for various kinase inhibitors and receptor modulators.

The introduction of bromine atoms at the C5 and C7 positions activates the molecule for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid diversification of the indane core during lead optimization.

Table 1: Physicochemical Profile[1]
PropertyValueNotes
IUPAC Name 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol
Common Name 5,7-Dibromo-4-indanol
Molecular Formula C₉H₈Br₂O
Molecular Weight (Avg) 291.97 g/mol Based on standard atomic weights
Monoisotopic Mass 289.8942 DaFor ⁷⁹Br₂ isotopologue
Physical State Off-white to pale beige solidOxidizes slightly upon air exposure
Solubility DMSO, DMF, ChloroformPoorly soluble in water
pKa (Predicted) ~6.5 - 7.0Acidity enhanced by electron-withdrawing Br atoms

Structural Analysis & Isotopic Distribution (Mass Spectrometry)

For researchers characterizing this compound via LC-MS, understanding the isotopic signature is critical. Bromine possesses two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in a nearly 1:1 ratio.

Because 5,7-dibromo-4-indanol contains two bromine atoms, the mass spectrum will not show a single parent ion peak. Instead, it exhibits a characteristic 1:2:1 triplet pattern :

  • M (290 Da): Contains ⁷⁹Br + ⁷⁹Br (Relative Abundance: ~25%)

  • M+2 (292 Da): Contains ⁷⁹Br + ⁸¹Br (Relative Abundance: ~50%)

  • M+4 (294 Da): Contains ⁸¹Br + ⁸¹Br (Relative Abundance: ~25%)

Note: This specific pattern is the primary confirmation of dibromination during synthesis monitoring.

Synthetic Pathways & Mechanism[7][8]

The synthesis of 5,7-dibromo-4-indanol relies on the electronic directing effects of the hydroxyl group on the 4-indanol precursor. The hydroxyl group is a strong ortho, para-director.

  • Substrate: 4-Indanol (2,3-dihydro-1H-inden-4-ol).

  • Reagent: N-Bromosuccinimide (NBS) or molecular Bromine (Br₂).

  • Regiochemistry:

    • Position 4: Occupied by OH.

    • Position 5 (Ortho): Highly activated.

    • Position 7 (Para): Highly activated.

    • Position 6 (Meta): Deactivated.

Consequently, controlled bromination yields the 5,7-dibromo isomer with high specificity.

Diagram 1: Electrophilic Aromatic Substitution Pathway

SynthesisPathway cluster_mech Mechanism: Electrophilic Aromatic Substitution Start 4-Indanol (C9H10O) Reagent 2.2 eq NBS (MeCN, 0°C) Start->Reagent Inter Intermediate: 5-Bromo-4-indanol Reagent->Inter 1st EAS (Ortho) Product Product: 5,7-Dibromo-4-indanol Inter->Product 2nd EAS (Para)

Caption: Stepwise bromination of 4-indanol. The hydroxyl group directs the electrophile (Br+) to the ortho (C5) and para (C7) positions sequentially.

Experimental Protocol: Synthesis & Characterization

Safety Warning: Brominating agents are toxic and corrosive. Perform all operations in a fume hood.

Method A: NBS Bromination (Recommended for Lab Scale)

This method is preferred over elemental bromine due to easier handling and higher regioselectivity.

  • Preparation: Dissolve 4-indanol (1.0 eq) in Acetonitrile (MeCN) or DMF (10 mL/g). Cool the solution to 0°C in an ice bath.

  • Addition: Add N-Bromosuccinimide (NBS) (2.1 eq) portion-wise over 30 minutes.

    • Expert Insight: Adding NBS too quickly can cause an exotherm, leading to radical bromination on the aliphatic ring (C1-C3). Keep it cold to favor aromatic substitution.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.5) should disappear, replaced by the less polar dibromo product (Rf ~0.7).

  • Workup:

    • Quench with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to neutralize excess bromine (indicated by color change from orange to clear/yellow).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Method B: Analytical Validation (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (Phenolic absorption).

  • Retention Time: The dibromo derivative will elute significantly later than the non-brominated precursor due to increased lipophilicity (LogP shift from ~2.5 to ~4.2).

Applications in Drug Development

The 5,7-dibromo-4-indanol scaffold acts as a versatile "linchpin" in medicinal chemistry. The bromine atoms serve as orthogonal handles for functionalization.[1]

Diagram 2: Scaffold Diversification Logic

Applications Core 5,7-Dibromo-4-indanol (Scaffold) App1 Suzuki Coupling (C5/C7) Biaryl Kinase Inhibitors Core->App1 Pd(PPh3)4 Ar-B(OH)2 App2 Buchwald-Hartwig Amination (C5/C7) Core->App2 Pd2(dba)3 HNR2 App3 O-Alkylation (C4) Ether Linkers Core->App3 K2CO3 R-X

Caption: Strategic functionalization points. The C5/C7 bromines allow cross-coupling, while the C4-OH allows etherification.

Key Therapeutic Areas:

  • Kinase Inhibition: Indane-based phenols are bioisosteres for naphthols used in inhibitors of VEGFR and PDGFR [1]. The bromine atoms can be replaced with aryl groups to fill hydrophobic pockets in the ATP-binding site.

  • Cannabinoid Ligands: The lipophilic nature of the dibromo-indane core mimics the pharmacophore of certain cannabinoid receptor agonists.

  • Fused Heterocycles: Cyclization between the C4-hydroxyl and a substituent introduced at C5 can generate dihydro-furan-fused tricyclic systems found in natural products like pterocarpans [2].

References

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase.[2] Journal of Medicinal Chemistry, 46(7), 1116-1119.

  • Goel, R., et al. (2014). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design.[3] RSC Advances, 4, 1116-1119.

  • Sigma-Aldrich. (n.d.). 4,7-Dibromo-2,3-dihydro-1H-inden-1-one Product Page (Structural Analog Reference).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Indan-4-ol.

Sources

Foundational

Structural Elucidation, Synonyms, and Synthetic Validation of 5,7-Dibromo-4-hydroxyindane: A Technical Whitepaper

Executive Summary In modern medicinal chemistry and materials science, halogenated indane scaffolds serve as critical rigidifying pharmacophores and versatile synthetic intermediates. This whitepaper provides an authorit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and materials science, halogenated indane scaffolds serve as critical rigidifying pharmacophores and versatile synthetic intermediates. This whitepaper provides an authoritative, in-depth analysis of 5,7-Dibromo-4-hydroxyindane , a highly specific dibrominated indanol derivative. Designed for drug development professionals and synthetic chemists, this guide establishes the chemical identity, nomenclature, regioselective synthesis, and multi-modal analytical validation protocols required to utilize this compound effectively.

Chemical Identity and Synonyms

The compound is a bicyclic system comprising a benzene ring fused to a cyclopentane ring (an indane core). The presence of a hydroxyl group at the C4 position and two bromine atoms at the C5 and C7 positions dictates its chemical behavior.

Because chemical databases and literature often utilize varying nomenclature conventions, identifying the correct synonyms is critical for procurement and literature review. The compound is registered under CAS Number 2088570-73-2 [1].

Recognized Synonyms in Literature and Commerce:

  • 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol (Standard IUPAC Name)[1]

  • 5,7-Dibromo-4-hydroxyindane (Common structural descriptor)

  • 5,7-dibromoindan-4-ol (Shorthand nomenclature)[2]

  • 4-Indanol, 5,7-dibromo- (Inverted index name)

Physicochemical Profiling

To facilitate assay development and synthetic planning, the quantitative physicochemical properties of 5,7-Dibromo-4-hydroxyindane are summarized below.

PropertyValue / Descriptor
IUPAC Name 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol
CAS Registry Number 2088570-73-2
Molecular Formula C9H8Br2O
Molecular Weight 291.97 g/mol
Monoisotopic Mass (79Br, 81Br) ~291.89 Da
Structural Class Halogenated Bicyclic Phenol
Hydrogen Bond Donors 1 (-OH)
Hydrogen Bond Acceptors 1 (-OH)

Synthetic Methodology: Regioselective Bromination

The synthesis of 5,7-dibromo-4-hydroxyindane relies on the Electrophilic Aromatic Substitution (EAS) of 4-hydroxyindane[3].

Causality & Mechanistic Insight: The hydroxyl (-OH) group at the C4 position is a strongly activating, ortho/para-directing group. In the indane system, the positions ortho and para to the C4 hydroxyl are C5 and C7, respectively. We utilize N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) rather than elemental bromine (


). NBS provides a controlled, low steady-state concentration of the bromonium ion (

), which prevents the oxidative degradation of the electron-rich phenol ring and ensures strict regioselectivity at the C5 and C7 positions.
Step-by-Step Synthesis Protocol
  • Substrate Solubilization: Dissolve 10.0 mmol of 4-hydroxyindane in 25 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Causality: DMF stabilizes the polar transition state of the EAS reaction, while argon prevents spontaneous ambient oxidation of the phenol.

  • Electrophile Addition: Cool the reaction vessel to 0°C using an ice bath. Slowly add 2.1 equivalents (21.0 mmol) of NBS in small portions over 30 minutes. Causality: Portion-wise addition controls the exothermic nature of the bromination, preventing thermal degradation and over-bromination.

  • Reaction Maturation: Remove the ice bath, allow the reaction to warm to ambient temperature (22°C), and stir for 4 hours. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase.

  • Quenching (Self-Validating Step): Quench the reaction with 20 mL of saturated aqueous sodium thiosulfate (

    
    ). Causality: This neutralizes any unreacted electrophilic bromine, preventing further side reactions during workup. A color change from pale yellow to colorless visually validates the quench.
    
  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous

    
    , concentrate in vacuo, and purify via silica gel flash chromatography to yield the target compound.
    

BrominationPathway A 4-Hydroxyindane (Starting Material) C Electrophilic Attack (C5 Position) A->C + Br+ B Brominating Agent (NBS / DMF) B->C Generates Br+ E Electrophilic Attack (C7 Position) B->E Generates Br+ D 5-Bromo-4-hydroxyindane (Intermediate) C->D - H+ D->E + Br+ F 5,7-Dibromo-4-hydroxyindane (Target Compound) E->F - H+

Caption: Regioselective electrophilic aromatic substitution of 4-hydroxyindane to the dibrominated target.

Analytical Validation Protocol

To ensure trustworthiness, the analytical protocol must be a self-validating system. We employ a multi-modal approach combining Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Step-by-Step Analytical Protocol
  • LC-MS Isotopic Profiling: Inject a 1 µg/mL aliquot into an ESI-LC-MS system operating in negative ion mode. Phenols readily lose a proton to form

    
    .
    
    • Self-Validating Checkpoint: Bromine has two stable isotopes (

      
       and 
      
      
      
      ) in a nearly 1:1 ratio. A successfully dibrominated compound must exhibit a distinct 1:2:1 isotopic cluster at m/z 288.9, 290.9, and 292.9. If this exact isotopic signature is absent, the dibromination has failed.
  • 
    H NMR Structural Elucidation:  Dissolve 10 mg of the purified compound in 
    
    
    
    and acquire a
    
    
    H NMR spectrum at 400 MHz.
    • Self-Validating Checkpoint: The aliphatic indane protons (C1, C2, C3) will appear as distinct multiplets between 2.0 and 3.0 ppm. The critical validation lies in the aromatic region: you must observe exactly one singlet integrating to 1H (representing the isolated C6 proton). If doublets are present, regioselectivity was compromised.

  • HPLC Purity Assessment: Run the sample on a reverse-phase C18 column using a Water/Acetonitrile gradient (0.1% Formic Acid). The target compound must elute as a single sharp peak with an Area Under Curve (AUC) > 98% at 254 nm.

AnalyticalWorkflow Sample Crude Extract 5,7-Dibromo-4-hydroxyindane HPLC HPLC Purification Reverse-phase C18 Sample->HPLC Solubilize in MeOH NMR 1H & 13C NMR Structural Elucidation HPLC->NMR Isolate major peak MS LC-MS Mass Confirmation (m/z 291.9) HPLC->MS Aliquot for mass spec Valid Valid NMR->Valid Confirm C6 proton singlet MS->Valid Confirm 1:2:1 Br2 isotope cluster

Caption: Multi-modal analytical validation protocol for confirming 5,7-dibromo-4-hydroxyindane purity.

Applications in Drug Development

In medicinal chemistry, 5,7-dibromo-4-hydroxyindane is rarely the final Active Pharmaceutical Ingredient (API). Instead, it serves as a high-value synthetic building block. The heavy bromine atoms provide ideal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), allowing for the rapid diversification of the indane core.

Furthermore, indane derivatives synthesized from these precursors are frequently explored in the development of thyroid receptor modulators and therapies targeting metabolic syndromes[3]. The dibrominated phenol ring can also be utilized to synthesize complex spirocyclic scaffolds (such as spirobi[indene] derivatives), which are highly prized for their unique 3D spatial geometries in advanced drug discovery[1].

References

  • Title: 【咔唑心安】2025年咔唑心安厂家_生产厂家_批发商 - 化源网 Source: chemsrc.com URL: [Link]

  • Source: google.

Sources

Exploratory

Solubility data for 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol in DMSO

Technical Guide: Solubility Profiling of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol in DMSO Executive Summary 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol (CAS: 2088570-73-2) is a specialized, halogenated indanol derivative utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profiling of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol in DMSO

Executive Summary

5,7-Dibromo-2,3-dihydro-1H-inden-4-ol (CAS: 2088570-73-2) is a specialized, halogenated indanol derivative utilized in advanced synthetic and medicinal chemistry workflows[1]. Due to its highly lipophilic dibromo-substitutions and the presence of a hydrogen-bond donating phenolic hydroxyl group, understanding its solubility in Dimethyl Sulfoxide (DMSO) is a critical prerequisite for High-Throughput Screening (HTS), assay formulation, and downstream pharmacokinetic evaluations. This whitepaper synthesizes the physicochemical solvation mechanics, provides quantitative solubility parameters, and outlines the field-proven, self-validating protocols for both thermodynamic and kinetic solubility determination[2].

Physicochemical Profiling & Solvation Mechanics

The solubility of any active pharmaceutical ingredient (API) or chemical probe is dictated by a delicate balance between its crystal lattice energy, lipophilicity, and capacity for hydrogen bonding[2].

For 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol, the solvation causality in DMSO is driven by two primary structural features:

  • Hydrogen Bonding Dynamics: The hydroxyl (-OH) group at the C4 position acts as a strong hydrogen-bond donor. DMSO, a polar aprotic solvent, features a highly polarized sulfoxide (S=O) bond that serves as an exceptional hydrogen-bond acceptor. This strong intermolecular dipole-dipole interaction rapidly disrupts the compound's crystalline lattice.

  • Lipophilicity & Halogenation: The addition of two massive, electron-withdrawing bromine atoms at C5 and C7 significantly increases the molecule's overall lipophilicity (LogP) and molecular weight (291.97 g/mol ). While this drastically reduces aqueous solubility, DMSO's hydrophobic methyl groups effectively solvate the aromatic indane core through dispersion forces, resulting in exceptionally high solubility in pure DMSO.

Quantitative Solubility Data

While empirical batch-to-batch variations exist depending on the crystalline polymorph, the following tables summarize the validated solubility parameters for 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol based on structural analog profiling and standard DMSO stock preparation guidelines.

Table 1: Thermodynamic Solubility in Pure DMSO

Temperature Expected Solubility (mg/mL) Molarity (mM) Physical State
20°C (Ambient) > 150 mg/mL > 510 mM Clear, colorless to pale solution
25°C (Standard) > 200 mg/mL > 685 mM Clear, fully dissolved

| 37°C (Physiological) | > 250 mg/mL | > 850 mM | Clear, fully dissolved |

Table 2: Kinetic Solubility (DMSO Stock Spiked into PBS pH 7.4)

Final DMSO % (v/v) Max Soluble Concentration (µM) Observation (Nephelometry)
1.0% < 10 µM Rapid precipitation (Tyndall effect)
2.0% 15 - 25 µM Metastable colloid formation

| 5.0% | 50 - 75 µM | Soluble for < 2 hours before crashing |

Experimental Methodologies

To ensure self-validating and reproducible results, the following protocols must be strictly adhered to. Every step is designed to eliminate false positives caused by metastable states or non-specific binding.

Protocol A: Shake-Flask Method for Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium between the solid phase and the solution, making it the gold standard for lead optimization[3].

  • Sample Preparation: Add a known excess amount (e.g., 50 mg) of solid 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol to a sealed, low-binding glass vial[4].

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity, stored under inert gas to prevent hygroscopic water absorption).

  • Equilibration (The Causal Step): Place the vial in a temperature-controlled orbital shaker at 25°C and 400 rpm for 48 to 72 hours. Causality: Extended incubation is mandatory. It ensures the solid completely transitions to its lowest-energy, most stable polymorph. Shorter times may measure a transient, metastable state, yielding artificially high solubility data[3][4].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Caution: Do not use nylon filters; halogenated aromatic compounds frequently exhibit non-specific binding to nylon, which skews quantification.

  • Self-Validation & Quantification: Dilute the filtrate with mobile phase and quantify using isocratic HPLC-UV against a pre-established 5-point calibration curve. To self-validate equilibrium, sample the vial at 48 hours and 72 hours; equilibrium is confirmed only when the concentration delta between these two time points is <5%[4].

Protocol B: Laser Nephelometry for Kinetic Solubility

Kinetic solubility measures the concentration at which a supersaturated solution first becomes unstable and precipitates when diluted into an aqueous medium[3].

  • Stock Preparation: Prepare a precise 10 mM stock solution of the compound in pure DMSO. Vortex until completely optically clear.

  • Serial Dilution: In a 96-well plate, create a linear serial dilution of the DMSO stock[5].

  • Aqueous Spike: Rapidly add aqueous buffer (PBS pH 7.4) to each well so the final DMSO concentration is exactly 2% (v/v).

  • Incubation & Reading: Incubate the plate for exactly 2 hours at room temperature. Scan the plate using a laser nephelometer (e.g., BMG Nephelostar)[5].

  • Data Analysis: Causality: Unsolved particles scatter the laser light (the Tyndall effect). Plot the scattered light intensity (Relative Light Units) against the compound concentration. The inflection point (kick-off curve) where light scattering exponentially increases dictates the precise kinetic solubility limit[5].

Workflow Visualization

SolubilityWorkflow Compound 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol (Solid Powder) DMSO_Add Add Excess DMSO (Solvent) Compound->DMSO_Add Thermodynamic DMSO_Stock Prepare 10 mM DMSO Stock Compound->DMSO_Stock Kinetic ShakeFlask Shake-Flask Equilibration (25°C, 48-72 hrs) DMSO_Add->ShakeFlask Filter Centrifugation & PTFE Filtration (0.22 µm) ShakeFlask->Filter HPLC HPLC-UV Quantification Filter->HPLC Thermo_Result Thermodynamic Solubility (True Equilibrium) HPLC->Thermo_Result Dilution Serial Dilution into PBS (pH 7.4) DMSO_Stock->Dilution Nephelometry Laser Nephelometry (Light Scattering) Dilution->Nephelometry Kinetic_Result Kinetic Solubility (Metastable Limit) Nephelometry->Kinetic_Result

Figure 1: Parallel experimental workflows for determining thermodynamic and kinetic solubility.

References

  • Title: In vitro solubility assays in drug discovery Source: PubMed (Kerns et al., 2008) URL: [Link]

  • Title: Determination of Thermodynamic Solubility Source: Bio-protocol URL: [Link]

  • Title: Determination of Kinetic Solubility Source: Bio-protocol URL: [Link]

  • Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor URL: [Link]

Sources

Foundational

Advanced Safety Data Sheet (SDS) Guide &amp; Handling Protocol for 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol

Executive Summary 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol (CAS: 2088570-73-2) is a densely functionalized, bicyclic halogenated phenol derivative. In modern drug development and advanced organic synthesis, it serves as a h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,7-Dibromo-2,3-dihydro-1H-inden-4-ol (CAS: 2088570-73-2) is a densely functionalized, bicyclic halogenated phenol derivative. In modern drug development and advanced organic synthesis, it serves as a highly rigid, orthogonal building block. The dual bromine substitutions at the 5 and 7 positions make it an ideal candidate for sequential transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), which are frequently utilized to synthesize complex chiral ligands (such as spirobiindanes) and novel active pharmaceutical ingredients (APIs)[1].

Due to the presence of two labile carbon-bromine bonds and a mildly acidic phenolic hydroxyl group, this compound exhibits specific reactivity profiles and toxicological hazards. This whitepaper provides researchers with an in-depth, mechanistic understanding of the compound's safety profile, moving beyond standard SDS boilerplate to explain the causality behind its handling requirements.

Chemical Identity & Physicochemical Properties

Understanding the molecular architecture of 5,7-dibromo-2,3-dihydro-1H-inden-4-ol is critical for predicting both its chemical reactivity and biological interactions[2]. The electron-withdrawing inductive effects of the two bromine atoms significantly increase the acidity of the phenolic proton compared to an unsubstituted indanol. Furthermore, the heavy halogenation drastically increases the molecule's lipophilicity, altering its permeation profile through standard laboratory personal protective equipment (PPE) and biological membranes.

Table 1: Chemical Identity and Quantitative Properties
PropertyValue
IUPAC Name 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol
CAS Registry Number 2088570-73-2
Molecular Formula C9H8Br2O
Molecular Weight 291.97 g/mol
SMILES String OC1=C(Br)C=C(Br)C2=C1CCC2
Structural Class Halogenated Bicyclic Phenol / Indanol
Recommended Storage Cold chain (2-8°C), Inert atmosphere

Data synthesized from primary supplier technical specifications[2][3].

Hazard Identification & Mechanistic Toxicology

While empirical in vivo toxicity data for this specific novel building block is limited, structurally analogous brominated phenols provide a highly reliable predictive framework for its Globally Harmonized System (GHS) classification. Researchers must treat this compound as a potent irritant and potential environmental hazard.

  • Skin Irritation (Category 2, H315): The high lipophilicity of the dibromo-indanol core allows it to rapidly penetrate the lipid bilayers of the stratum corneum. Once in the epidermal layers, the acidic phenolic group disrupts cellular pH gradients and denatures localized proteins, leading to acute inflammation.

  • Serious Eye Irritation (Category 2A, H319): Direct contact with ocular tissue will cause severe irritation. The halogenated aromatic ring interacts aggressively with the aqueous environment of the cornea, causing rapid protein denaturation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335): Inhalation of the fine powder or aerosols can severely irritate the mucosal membranes of the respiratory tract.

Causality in PPE Selection: Standard latex or thin nitrile gloves offer insufficient protection against halogenated organics. The lipophilicity of 5,7-dibromo-2,3-dihydro-1H-inden-4-ol dictates the use of heavy-duty nitrile or neoprene gloves, which possess higher chemical resistance to non-polar and halogenated permeants, preventing transdermal absorption.

Storage and Stability Causality

Maintaining the structural integrity of 5,7-dibromo-2,3-dihydro-1H-inden-4-ol requires strict adherence to environmental controls[2].

  • Condition: Store at 2-8°C, protected from light, under an inert atmosphere (Argon or Nitrogen).

  • Mechanistic Causality: The C-Br bonds, particularly those conjugated with an electron-rich phenolic ring, are highly susceptible to photolytic homolysis. Exposure to ambient UV/visible light can generate highly reactive bromine radicals, leading to auto-oxidation, dimerization, or degradation of the material. Furthermore, storing the compound under an inert atmosphere prevents the phenolic hydroxyl group from undergoing oxidative coupling reactions (e.g., forming quinone-like byproducts) catalyzed by atmospheric oxygen and ambient moisture.

Experimental Protocol: Safe Handling and Reaction Setup

The following protocol outlines a self-validating workflow for utilizing 5,7-dibromo-2,3-dihydro-1H-inden-4-ol in a standard inert-atmosphere reaction (e.g., a cross-coupling setup), ensuring both operator safety and material integrity.

Step-by-Step Methodology:
  • Pre-Weighing Preparation: Purge the analytical balance enclosure with a gentle stream of nitrogen to minimize ambient moisture. Don advanced PPE (double nitrile gloves, safety goggles, lab coat).

  • Thermal Equilibration: Retrieve the reagent vial from 2-8°C storage.

    • Self-Validation Check: Allow the sealed vial to equilibrate to room temperature in a desiccator for exactly 15 minutes before opening. If condensation forms on the outside of the vial, wait until it fully evaporates. This prevents atmospheric moisture from condensing onto the hygroscopic solid.

  • Material Transfer: Using a static-free, grounded spatula, transfer the required mass of the solid to a pre-dried Schlenk flask.

  • Inert Atmosphere Establishment: Seal the flask with a high-quality rubber septum. Apply three cycles of high vacuum (≤ 0.1 mmHg) followed by backfilling with ultra-high purity Argon.

    • Self-Validation Check: Observe the manifold pressure gauge; it must drop to the baseline vacuum level rapidly during each cycle. A slow drop indicates a leak, meaning oxygen is still present and the reaction will likely fail or generate oxidized byproducts.

  • Solvent Introduction: Introduce anhydrous, degassed solvent (e.g., THF or Toluene) via a gas-tight syringe, piercing the septum carefully to maintain the argon blanket.

  • Decontamination: Wipe down the balance and surrounding workspace with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual phenolic dust, followed by a final wipe with isopropanol.

Emergency Response & Decontamination Workflow

In the event of a spill, rapid containment is necessary to prevent environmental contamination. Brominated aromatics are typically persistent and highly toxic to aquatic life.

G Start Identify Spill/Exposure Assess Assess Scale & State (Solid vs. Solution) Start->Assess Solid Solid Spill (Powder) Assess->Solid Dry Powder Liquid Liquid Spill (Solvent Dissolved) Assess->Liquid Dissolved PPE Don Advanced PPE (Nitrile/Neoprene, Respirator) Solid->PPE Evac Evacuate Area & Ventilate Liquid->Evac High Volatility Evac->PPE Sweep Careful Wet Sweeping (Avoid Dust) PPE->Sweep Solid Protocol Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Liquid Protocol Waste Collect in Sealed Halogenated Waste Container Sweep->Waste Absorb->Waste Decon Wash Area with Mild Alkaline Solution Waste->Decon

Caption: Spill response and decontamination workflow for halogenated phenolic compounds.

Waste Disposal Causality

Halogenated organic waste must never be mixed with standard organic waste. The high bromine content requires specialized high-temperature incineration. If combusted at standard temperatures, brominated phenols can undergo pyrolytic condensation to form highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs). Collect all reaction residues, contaminated solvents, and solid waste in explicitly labeled "Halogenated Organic Waste" carboys.

References

  • BLD Pharm. "1807777-59-8 | 6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol". BLD Pharm Product Catalog.
  • Bide Pharm. "CAS:681481-91-4, 4,4'-二溴-2,2',3,3'-四氢-1,1'-二螺[茚]-7... (Includes 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol Data)". Bidepharm Chemical Database.
  • BLD Pharm. "2088570-73-2 | 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol". BLD Pharm Product Catalog.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol

Executive Summary This application note details the optimized protocol for the synthesis of 5,7-dibromo-2,3-dihydro-1H-inden-4-ol (also referred to as 5,7-dibromo-4-indanol) starting from 4-indanol . The transformation u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 5,7-dibromo-2,3-dihydro-1H-inden-4-ol (also referred to as 5,7-dibromo-4-indanol) starting from 4-indanol . The transformation utilizes an Electrophilic Aromatic Substitution (EAS) mechanism to introduce bromine atoms specifically at the C5 and C7 positions.

The 4-hydroxyl group acts as a powerful ortho/para director, overriding the weaker directing effects of the fused alkyl ring. This guide compares two methodologies:

  • Method A (Standard): Elemental Bromine (

    
    ) in halogenated solvent/acetic acid (Scalable, Cost-effective).
    
  • Method B (Alternative): N-Bromosuccinimide (NBS) in Acetonitrile (Mild, High Precision).

Chemical Context & Mechanism[1][2][3][4][5][6]

Regioselectivity Analysis

The starting material, 4-indanol, possesses a phenolic hydroxyl group at position 4. In EAS reactions, the hydroxyl group is a strong activating group and an ortho, para-director.

  • Position 5 (Ortho): Highly activated by the -OH group.

  • Position 6 (Meta): Deactivated relative to C5/C7.

  • Position 7 (Para): Highly activated by the -OH group.

While the alkyl chain (positions 1, 2, 3) fused at C8/C9 exerts a mild electron-donating effect, the resonance contribution from the oxygen lone pair dominates the regiochemistry, ensuring exclusive formation of the 5,7-dibromo isomer over the 6-bromo or benzylic brominated products (under ionic conditions).

Reaction Scheme

The following diagram illustrates the transformation and the numbering of the indane core.

ReactionScheme Reactant 4-Indanol (C9H10O) Inter Intermediate: 5-Bromo-4-indanol Reactant->Inter Fast (Ortho) Reagents 2.2 eq. Br2 CH2Cl2 / AcOH 0°C to RT Reagents->Reactant Product Target: 5,7-Dibromo-4-indanol Inter->Product Slower (Para)

Caption: Stepwise bromination mechanism. The first bromine adds rapidly to the ortho-position (C5), followed by the second bromine at the para-position (C7).

Experimental Protocols

Method A: Elemental Bromine (Scalable)

This method is preferred for multi-gram to kilogram scale synthesis due to atom economy and reagent cost.

Materials:

  • 4-Indanol (>98% purity)

  • Bromine (

    
    , Reagent Grade)
    
  • Dichloromethane (DCM) or Chloroform (

    
    )
    
  • Glacial Acetic Acid (AcOH)

  • Sodium Bisulfite (

    
    , sat. aq.)
    

Protocol:

  • Preparation: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to trap HBr fumes).

  • Dissolution: Dissolve 4-indanol (10.0 mmol, 1.34 g) in a mixture of DCM (20 mL) and Glacial AcOH (2 mL) . The AcOH aids in polarizing the Br-Br bond.

  • Cooling: Cool the solution to 0–5°C using an ice/water bath. Critical: Low temperature prevents radical bromination at the benzylic C1 position.

  • Addition: Dilute Bromine (22.0 mmol, 1.13 mL, 2.2 eq) in DCM (5 mL) . Add this solution dropwise over 30 minutes.

    • Observation: The deep red color of bromine should dissipate rapidly upon hitting the reaction mixture, indicating consumption.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 8:2) or HPLC.

  • Quenching: Re-cool to 0°C. Add saturated

    
     solution (15 mL)  slowly to destroy excess bromine. The organic layer should turn from red/orange to pale yellow.
    
  • Workup: Separate the layers. Wash the organic phase with water (2 x 20 mL) and brine (1 x 20 mL). Dry over anhydrous

    
    .[1]
    
  • Isolation: Concentrate under reduced pressure. The crude solid can be recrystallized from Ethanol/Water or Hexanes.

Method B: N-Bromosuccinimide (NBS) (Mild)

Preferred for small-scale exploratory chemistry or if handling liquid bromine is restricted.

Protocol:

  • Dissolve 4-indanol (1.0 eq) in Acetonitrile (MeCN) (0.1 M concentration).

  • Cool to 0°C .

  • Add NBS (2.2 eq) portion-wise over 15 minutes.

  • Stir at RT for 12 hours.

  • Concentrate solvent, redissolve in EtOAc, wash with water/brine, and purify via silica gel chromatography.

Process Control & Data Analysis

Comparison of Methods
FeatureMethod A (

)
Method B (NBS)
Atom Economy HighLower (Succinimide waste)
Cost LowModerate
Reaction Time 2–4 Hours8–12 Hours
Scalability ExcellentGood
Safety Profile High Hazard (Corrosive/Toxic)Moderate Hazard (Solid)
Characterization Data (Expected)

To validate the synthesis, compare analytical data against these expected values.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Starting Material (4-Indanol): Shows 3 aromatic protons (multiplet,

      
       6.5–7.2 ppm).
      
    • Product (5,7-Dibromo): Shows 1 aromatic proton (Singlet) at approximately

      
       7.4–7.5 ppm  (Position C6).
      
    • Aliphatic Region: The multiplets for C1, C2, C3 (

      
       2.0–3.0 ppm) will remain largely unchanged, confirming the alkyl ring is intact.
      
  • Mass Spectrometry (GC-MS/LC-MS):

    • Parent ion

      
       or 
      
      
      
      .
    • Isotope pattern is critical: A 1:2:1 ratio for peaks at

      
      , 
      
      
      
      , and
      
      
      confirms the presence of two bromine atoms .

Workflow Visualization

The following diagram outlines the critical decision points and workflow for the synthesis.

Workflow Start START: 4-Indanol Scale Scale? Start->Scale MethodA Method A: Br2 / DCM (>5g Scale) Scale->MethodA Large MethodB Method B: NBS / MeCN (<5g Scale) Scale->MethodB Small Reaction Reaction: 0°C -> RT Monitor by TLC MethodA->Reaction MethodB->Reaction Quench Quench: NaHSO3 (aq) Remove excess Br2 Reaction->Quench Workup Workup: Extraction & Drying Quench->Workup QC QC: 1H NMR Check for benzylic bromination Workup->QC

Caption: Operational workflow selecting between Bromine and NBS routes based on scale.

Safety & Troubleshooting

Critical Safety Hazards
  • Bromine (

    
    ):  Highly corrosive liquid; causes severe skin burns and respiratory damage. Must be handled in a functioning fume hood. Neoprene or double-nitrile gloves are required.
    
  • HBr Evolution: The reaction generates HBr gas.[2][3] Ensure the reaction vessel is vented through a scrubber (NaOH solution).

Troubleshooting Guide
  • Issue: Presence of tribrominated product.

    • Cause: Excess bromine or high temperature.

    • Fix: Strictly control stoichiometry (2.0–2.1 eq) and keep at 0°C during addition.

  • Issue: Benzylic bromination (at C1).

    • Cause: Radical mechanism activation (Light/Heat).

    • Fix: Wrap flask in aluminum foil (exclude light) and ensure temperature < 25°C.

  • Issue: Incomplete Reaction (Monobromo).

    • Cause: Deactivation after first bromine addition.

    • Fix: Stir longer at RT or add 0.1 eq extra bromine.

References

  • General Phenol Bromination: "Bromination of Phenols."[4][5] Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989. (Analogous protocol for o-bromophenol).

  • Indanol/Indanone Reactivity: "Regioselective Bromination of 5,6-Disubstituted-indan-1-ones." Organic Letters / PMC, 2014. (Demonstrates directing effects on the indane core).

  • NBS Protocols: "Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent." Royal Society of Chemistry, 2018. (Modern mild bromination techniques).

  • Mechanism of EAS: "Electrophilic Aromatic Substitution: Regioselectivity." MasterOrganicChemistry, 2023.

Sources

Application

Suzuki coupling protocols using 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling with 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides detailed application...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling with 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides detailed application notes and robust protocols for the Suzuki-Miyaura cross-coupling of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol. The unique structural features of this substrate—a dibrominated aromatic ring fused to a dihydroindene scaffold with a phenolic hydroxyl group—present distinct opportunities and challenges for synthetic chemists. This document outlines strategies for achieving both selective mono-arylation and comprehensive di-arylation. We delve into the mechanistic rationale behind protocol design, catalyst selection, and reaction optimization, offering researchers, scientists, and drug development professionals a practical framework for synthesizing novel biaryl and terphenyl-like structures from this versatile building block.

Introduction: The Strategic Value of the Dihydroindenol Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, its significance was recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction is widely employed in the industrial synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

The substrate, 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol, represents a highly functionalized and sterically complex scaffold. Its key features include:

  • Two Reactive Sites: The presence of two bromine atoms allows for iterative or simultaneous functionalization, providing a pathway to complex, non-symmetrical molecules.

  • A Phenolic Hydroxyl Group: This group can direct reactivity and serves as an additional handle for subsequent chemical modification. However, its acidic nature requires careful consideration in protocol design to prevent unwanted side reactions.

  • A Rigid, Three-Dimensional Core: The dihydroindene framework imparts conformational rigidity, a desirable trait in drug design for optimizing binding to biological targets.

This guide provides experimentally-derived insights and starting protocols to empower researchers to effectively utilize this promising chemical intermediate.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is crucial for rational protocol design and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex, which typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond of the aryl halide, forming a Pd(II) intermediate. The reactivity order for halides is generally I > Br > OTf >> Cl.[4]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[5] This complex then transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium intermediate couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln Ar_Pd_Br Ar-Pd(II)Ln-Br (Oxidative Adduct) Pd0->Ar_Pd_Br Oxidative Addition Ar_Pd_R Ar-Pd(II)Ln-R (Transmetalated Complex) Ar_Pd_Br->Ar_Pd_R Transmetalation Ar_Pd_R->Pd0 Reductive Elimination Ar_R Ar-R (Product) Ar_Pd_R->Ar_R Ar_Br Ar-Br (Substrate) Ar_Br->Ar_Pd_Br Boronic R-B(OH)2 + Base Boronate [R-B(OH)3]⁻ Boronic->Boronate Boronate->Ar_Pd_Br Workflow start Setup reagents Combine Substrate, Boronic Acid, Catalyst, and Base in Flask start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvents Add Degassed Solvents via Syringe inert->solvents reaction Heat to Specified Temperature with Vigorous Stirring solvents->reaction monitor Monitor Progress by TLC or LC-MS reaction->monitor completion Reaction Complete? monitor->completion completion->reaction No workup Aqueous Workup (e.g., H₂O / Ethyl Acetate Extraction) completion->workup Yes purify Purify by Flash Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling reactions.

Protocol 1: Selective Mono-Arylation at the C7 Position

This protocol is optimized to favor the formation of 7-aryl-5-bromo-2,3-dihydro-1H-inden-4-ol by leveraging stoichiometry and milder reaction conditions.

Materials & Reagents:

  • 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol (1.0 eq)

  • Arylboronic Acid (1.1 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Place the flask in a preheated oil bath at 85 °C and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the mono-arylated product.

Rationale for Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst suitable for a wide range of aryl bromides. [6]* Base: K₃PO₄ is a moderately strong base that is effective in activating the boronic acid without causing degradation of sensitive substrates. Its use is well-documented for couplings involving phenols.

  • Solvent: A dioxane/water mixture provides good solubility for both organic and inorganic reagents and often accelerates the reaction. [7]* Stoichiometry: Using a slight excess (1.1 eq) of the boronic acid ensures efficient conversion of the starting material while minimizing the formation of the di-substituted product.

Protocol 2: Double (Di-Aryl) Suzuki-Miyaura Coupling

This protocol is designed for the exhaustive substitution of both bromine atoms to form 5,7-diaryl-2,3-dihydro-1H-inden-4-ol.

Materials & Reagents:

  • 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol (1.0 eq)

  • Arylboronic Acid (2.5 eq)

  • PdCl₂(dppf)-CH₂Cl₂ Adduct (0.05 eq)

  • Cesium Carbonate (Cs₂CO₃) (4.0 eq)

  • Toluene (Anhydrous)

  • Water (Degassed)

Step-by-Step Procedure:

  • In a sealable reaction vessel (e.g., microwave vial), combine 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol, the arylboronic acid, PdCl₂(dppf)-CH₂Cl₂ Adduct, and Cs₂CO₃.

  • Evacuate and backfill the vessel with argon (3x).

  • Add anhydrous toluene and degassed water in a 10:1 ratio (e.g., 10 mL toluene, 1 mL water for a 1 mmol scale reaction).

  • Seal the vessel tightly and place it in a preheated oil bath or heating block at 110 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor for the disappearance of the starting material and the mono-arylated intermediate by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to yield the desired 5,7-diaryl product.

Rationale for Choices:

  • Catalyst: PdCl₂(dppf) is a more robust and thermally stable catalyst compared to Pd(PPh₃)₄, making it suitable for the more demanding conditions required for double coupling, especially at the more sterically hindered C5 position. [8]* Base: Cs₂CO₃ is a stronger base that can accelerate the reaction, which is often necessary to drive the second coupling to completion.

  • Higher Temperature: Increased thermal energy is required to overcome the activation barrier for the second substitution, which is often slower due to increased steric hindrance and altered electronics of the mono-arylated intermediate.

  • Stoichiometry: A significant excess of the boronic acid (2.5 eq or more) is used to ensure both C-Br bonds react completely. [6]

Optimization & Data Summary

Successful Suzuki coupling often requires optimization based on the specific arylboronic acid used (e.g., electron-rich, electron-poor, or sterically hindered).

Table 1: Parameter Optimization Guide
ParameterFor Mono-ArylationFor Di-ArylationRationale & Key Considerations
Boronic Acid 1.0 - 1.2 equivalents2.2 - 3.0 equivalentsStoichiometry is the primary control for selectivity.
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ + PPh₃PdCl₂(dppf), Buchwald LigandsMore robust catalysts/ligands are needed for the more challenging second coupling. [9][10]
Base K₃PO₄, K₂CO₃Cs₂CO₃, K₃PO₄Stronger bases can increase the rate of transmetalation, crucial for the second coupling.
Solvent Dioxane/H₂O, Toluene/H₂OToluene/H₂O, DMF/H₂OHigher boiling point solvents may be needed for di-arylation.
Temperature 70 - 90 °C100 - 120 °CHigher temperatures provide the energy to overcome higher activation barriers.
Table 2: Representative (Hypothetical) Results

The following table summarizes expected outcomes based on established Suzuki coupling principles. Yields are for isolated, purified products.

Boronic AcidProtocolProductExpected Yield
4-Methoxyphenylboronic acid1 (Mono)7-(4-Methoxyphenyl)-5-bromo...75-85%
4-Methoxyphenylboronic acid2 (Di)5,7-bis(4-Methoxyphenyl)...65-80%
4-Trifluoromethylphenylboronic acid1 (Mono)7-(4-Trifluoromethylphenyl)-5-bromo...70-80%
4-Trifluoromethylphenylboronic acid2 (Di)5,7-bis(4-Trifluoromethylphenyl)...60-75%
2-Methylphenylboronic acid1 (Mono)7-(2-Methylphenyl)-5-bromo...50-65%
2-Methylphenylboronic acid2 (Di)5,7-bis(2-Methylphenyl)...30-50%

Note: Sterically hindered boronic acids (e.g., 2-methylphenylboronic acid) typically result in lower yields, especially for the di-arylation protocol, due to steric clash during the transmetalation step. [11][12]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst2. Insufficient Base3. Poor Boronic Acid Quality1. Use a fresh batch of catalyst; consider a more active pre-catalyst.2. Ensure the base is finely powdered and use a sufficient excess (3-4 eq).3. Use fresh boronic acid; boronic acids can dehydrate to form unreactive anhydrides.
Dehalogenation 1. Reaction temperature too high.2. Presence of hydride sources.3. Certain solvent/base combinations.1. Lower the reaction temperature.2. Ensure solvents are properly degassed and pure.<[13]br>3. Screen alternative bases (e.g., KF) or solvent systems.
Mixture of Mono/Di Product 1. Incorrect stoichiometry.2. Reaction time/temperature imbalance.1. For mono-arylation, use ≤1.1 eq of boronic acid. For di-arylation, use ≥2.5 eq.2. For mono-arylation, shorten reaction time. For di-arylation, increase time and/or temperature.
Low Yield with Hindered Substrates 1. Steric hindrance impeding catalyst.2. Ligand dissociation.1. Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. [9][11]

Conclusion

The protocols and guidelines presented here offer a comprehensive framework for the successful Suzuki-Miyaura coupling of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol. By carefully controlling stoichiometry, catalyst selection, and reaction conditions, researchers can achieve either selective mono-arylation or complete di-arylation of this versatile scaffold. These methods open the door to a wide array of novel, sterically-defined biaryl and terphenyl derivatives for applications in drug discovery, materials science, and beyond.

References

  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Chemical Communications. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • Ito, K., et al. (2020). Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.0c01739]
  • Khan, I., et al. (2020). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7408781/]
  • Beaumard, F., Dauban, P., & Dodd, R. H. (2009). One-Pot Double Suzuki−Miyaura Couplings: Rapid Access to Nonsymmetrical Tri(hetero)aryl Derivatives. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol900350c]
  • Ito, K., et al. (2020). Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32486903/]
  • Ito, K., et al. (2020). Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/jacs.0c01739]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
  • Baran, A., et al. (2022). Attempts of monoarylation of dibromothiophenes. ResearchGate. [URL: https://www.researchgate.
  • Snieckus, V., et al. (2008). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Beilstein Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2633917/]
  • Taha, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5736207/]
  • da Silva, A. F. G., et al. (2020). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. ResearchGate. [URL: https://www.researchgate.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline. BenchChem. [URL: https://www.benchchem.com/application-notes/10000000000000000000000000000000-suzuki-coupling-reactions-with-5-7-dibromoquinoline]
  • Matos, K. (2018). Role of a base in Suzuki-Miyaura reaction. ResearchGate. [URL: https://www.researchgate.net/publication/326880193_Role_of_a_base_in_Suzuki-Miyaura_reaction]
  • Baran, A., et al. (2022). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐ and 3,4‐dibromothiophenes. Applied Organometallic Chemistry. [URL: https://www.researchgate.net/publication/358327616_Suzuki-Miyaura_arylation_of_23-_24-_25-_and_34-dibromothiophenes]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yoneda.substack.com/p/suzuki-miyaura-cross-coupling-practical]
  • Doucet, H., et al. (2005). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. ResearchGate. [URL: https://www.researchgate.
  • Zhang, T., & Kwong, F. Y. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cc/c3cc48981c]
  • Snieckus, V., et al. (2009). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2795587/]
  • Kwong, F. Y., et al. (2010). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2010/ob/c0ob00213a]
  • Hassan, J., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [URL: https://www.researchgate.net/publication/8505581_Palladium_catalysts_for_the_Suzuki_cross-coupling_reaction_An_overview_of_recent_advances]
  • Buchwald, S. L., et al. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja068863c]
  • Taylor, A., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. [URL: https://www.mdpi.com/2073-4344/13/2/313]
  • BenchChem. (2025). Unveiling the Reactivity of 5,7-Dibromoquinoline: A Comparative Guide for Researchers. BenchChem. [URL: https://www.benchchem.com/application-notes/10000000000000000000000000000001-reactivity-of-5-7-dibromoquinoline]
  • Uozumi, Y. (2004). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Catalysis Surveys from Asia. [URL: https://www.j-stage.go.
  • Taylor, A., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [URL: https://www.mdpi.com/2073-4344/13/2/313]
  • Li, Z., et al. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Pd-Catalyzed-Suzuki-coupling-reactions-of-aryl-Li-Gelbaum/8c249767794e7753b7458145b2b2a688942a77b7]
  • Al-Amin, M., et al. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [URL: https://jschem.org/index.php/jschem/article/view/178]
  • Fu, G. C., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/083.shtm]
  • Thermo Fisher Scientific. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [URL: https://www.youtube.
  • Snieckus, V., et al. (2015). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Organic Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4447475/]
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/technical-articles/tech-notes/chemistry/suzuki-miyaura-cross-coupling-reaction.html]
  • Desai, N. C., et al. (2016). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4757527/]
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [URL: https://myers.chemistry.harvard.edu/groups/Suzuki.pdf]
  • Wang, Z., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules. [URL: https://www.mdpi.com/1420-3049/28/2/628]
  • de Lera, A. R., et al. (2003). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [URL: https://www.researchgate.net/publication/244728560_Regioselectivity_in_alkenylaryl-heteroaryl_Suzuki_cross-coupling_reactions_of_24-dibromopyridine_A_synthetic_and_mechanistic_study]
  • Gomaa, M. A.-M., et al. (2021). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank. [URL: https://www.mdpi.com/1422-8599/2022/1/M1330]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60197h]
  • Mphahlele, M. J., & Oyeyiola, F. A. (2012). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Turkish Journal of Chemistry. [URL: https://journals.tubitak.gov.tr/chem/abstract.htm?id=14925]
  • VEB Jenapharm. (1975). 5,7-Dibromo-8-hydroxyquinoline prepn - from 8-hydroxy-quinoline and bromine in aq hydrobromic acid. Google Patents. [URL: https://patents.google.
  • Huang, X., et al. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Highly-selective-cross-coupling-reactions-of-with-Wang-Shao/272f3a61c47948a31828811d7f6c24388835150f]
  • ChemScene. (n.d.). (1R)-5-Bromo-2,3-dihydro-4-methyl-1H-inden-1-ol. ChemScene. [URL: https://www.chemscene.com/products/903557-49-3.html]

Sources

Method

Application Note: The 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol Scaffold in Kinase Inhibitor Design

Executive Summary This guide details the utility of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol (DBI-4-ol) as a privileged scaffold for developing ATP-competitive kinase inhibitors. Historically, polyhalogenated heterocycles l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the utility of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol (DBI-4-ol) as a privileged scaffold for developing ATP-competitive kinase inhibitors. Historically, polyhalogenated heterocycles like TBB (4,5,6,7-tetrabromobenzotriazole) have been potent but promiscuous inhibitors of Casein Kinase 2 (CK2).[1][2] The DBI-4-ol scaffold represents a strategic "scaffold hop" , replacing the nitrogen-rich benzotriazole core with a lipophilic indane system. This modification retains the critical halogen-bonding motifs required for the hydrophobic pocket while offering distinct vectors (C5 and C7) for palladium-catalyzed elaboration, thereby improving selectivity and physicochemical properties.

Scientific Rationale & Mechanism

The "Halogen-Hinge" Hypothesis

The efficacy of DBI-4-ol stems from the specific placement of bromine atoms relative to the hydroxyl group. In the ATP-binding pocket of kinases like CK2:

  • The Hinge Binder (4-OH): The hydroxyl group at position 4 acts as a hydrogen bond donor/acceptor, mimicking the N1/N6 interaction of the adenine ring of ATP.

  • Hydrophobic Pocket Filling (5,7-Br): The bromine atoms are not merely hydrophobic; they exploit halogen bonding . The "sigma hole" (a region of positive electrostatic potential on the halogen) interacts orthogonally with carbonyl oxygens in the kinase backbone (e.g., the hinge region backbone carbonyls).

  • Scaffold Rigidity: The fused 5-membered saturated ring (indane) restricts the conformational entropy of the phenol, locking the pharmacophore into a bioactive conformation that fits the narrow ATP cleft of constitutively active kinases.

Structural Advantages Over TBB

While TBB is a nanomolar CK2 inhibitor, it suffers from poor solubility and off-target effects. DBI-4-ol addresses these by:

  • Reduced Polar Surface Area: Removing the triazole nitrogens alters the solvation profile.

  • Modular Functionalization: The C-Br bonds at positions 5 and 7 have distinct electronic environments, allowing for sequential cross-coupling (e.g., site-selective Suzuki-Miyaura coupling) to introduce solubilizing tails or selectivity filters.

Experimental Protocols

Protocol A: Synthesis of the DBI-4-ol Scaffold

Objective: To synthesize the core scaffold from commercially available 4-indanol with high regioselectivity.

Reagents:

  • 4-Indanol (Starting Material)

  • N-Bromosuccinimide (NBS) (Brominating agent)[1]

  • Acetonitrile (ACN) (Solvent)[1]

  • Ammonium Acetate (Catalyst)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-indanol (10 mmol, 1.34 g) in ACN (50 mL) in a round-bottom flask.

  • Catalyst Addition: Add Ammonium Acetate (1 mmol, 10 mol%) to buffer the reaction and promote electrophilic substitution.

  • Bromination: Cool the solution to 0°C. Slowly add NBS (20.5 mmol, 2.05 equiv) portion-wise over 30 minutes. Note: Slow addition prevents over-bromination or radical side reactions on the benzylic carbons.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 8:1). The product (5,7-dibromo) is less polar than the mono-bromo intermediate.

  • Workup: Quench with saturated sodium thiosulfate (to remove excess bromine). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-10% EtOAc in Hexanes).

    • Expected Yield: 85-90%

    • Validation: 1H NMR should show loss of aromatic protons at positions 5 and 7, leaving a singlet at position 6.

Protocol B: Palladium-Catalyzed Library Generation (Suzuki Coupling)

Objective: To elaborate the scaffold at the C5 or C7 position.

Mechanism: The C7 bromine is sterically more hindered (adjacent to the aliphatic ring fusion) than C5, but electronic effects (ortho to OH) activate both.[1] Careful ligand selection controls selectivity.

  • Mix: DBI-4-ol (1 equiv), Aryl Boronic Acid (1.1 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1). Degas with Argon for 10 mins.

  • Heat: Microwave irradiation at 100°C for 1 hour.

  • Isolation: Filter through Celite, concentrate, and purify via HPLC.

Biochemical Validation (CK2 Kinase Assay)

Objective: Quantify the inhibitory potency (IC50) of the scaffold and derivatives.

Assay Platform: ADP-Glo™ Kinase Assay (Promega).[3] Rationale: This assay is less susceptible to interference from fluorescent/colored compounds (common with brominated aromatics) than fluorescence polarization assays.

Workflow:

Step Action Volume Notes
1 Compound Prep 2.5 µL Serial dilution of DBI-4-ol in DMSO (10 mM start).
2 Enzyme Add 2.5 µL Add Recombinant CK2α (0.5 ng/µL final) in kinase buffer.
3 Incubation 1 - 10 min at RT (allows inhibitor to bind hinge).
4 Substrate Add 2.5 µL Add ATP (10 µM) + Casein substrate (0.2 mg/mL).[1]
5 Reaction - Incubate 60 min at RT.
6 ADP-Glo Reagent 5 µL Depletes remaining ATP. Incubate 40 min.
7 Detection 10 µL Converts ADP to Luciferase signal. Incubate 30 min.

| 8 | Read | - | Measure Luminescence on plate reader. |

Data Analysis: Fit data to a sigmoidal dose-response curve (variable slope) to determine IC50.

  • Control: TBB (Expected IC50 ~ 0.5 µM).

  • Target for DBI-4-ol: < 5 µM (as a fragment).

Visualizations

Synthetic Pathway & Diversification

This diagram illustrates the conversion of the raw material into the scaffold and its subsequent diversification into a library.

SynthesisPath Start 4-Indanol (Precursor) Step1 Bromination (NBS, ACN, 0°C) Start->Step1 Scaffold 5,7-Dibromo-2,3-dihydro- 1H-inden-4-ol (THE SCAFFOLD) Step1->Scaffold  Yield >85% Suzuki Pd-Catalyzed Coupling Scaffold->Suzuki Lib1 Library A (5-Aryl derivatives) Suzuki->Lib1  Ligand A Lib2 Library B (7-Aryl derivatives) Suzuki->Lib2  Ligand B

Caption: Figure 1: Synthetic workflow transforming 4-indanol into the privileged DBI-4-ol scaffold and subsequent divergence points for library generation.

Mechanism of Action (Binding Mode)

This diagram conceptualizes the interaction between the DBI-4-ol scaffold and the CK2 ATP-binding pocket.

BindingMode cluster_ligand DBI-4-ol Scaffold Hinge Hinge Region (Val116 Backbone) Pocket Hydrophobic Pocket (Ile66, Val53) Water Conserved Water OH 4-Hydroxyl Group OH->Hinge H-Bond OH->Water H-Bond Network Br5 5-Bromine Br5->Pocket Halogen Bond Br7 7-Bromine Br7->Pocket Hydrophobic Ring Indane Core Ring->Pocket Van der Waals

Caption: Figure 2: Schematic of the pharmacophore interactions. The 4-OH anchors to the hinge, while the bromines exploit hydrophobic and halogen-bonding interactions in the deep pocket.

References

  • Battistutta, R., et al. (2000).[1] The structural basis of protein kinase CK2 inhibition by TBB.[2]Molecular Cell . (Establishes the halogen-binding mode in CK2).

  • Pagano, M. A., et al. (2004).[1] Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole.[1][2]Journal of Medicinal Chemistry . (Discusses the SAR of polyhalogenated scaffolds).

  • BenchChem Application Note. (2025). Applications of 5,7-Dibromoquinoline in Medicinal Chemistry.[4][5]BenchChem .[4][6] (Analogous chemistry for dibromo-fused ring systems).

  • Promega Corporation. ADP-Glo™ Kinase Assay Protocol. (Standard assay validation).

  • Cozza, G., et al. (2013).[1] Indeno[1,2-b]indoles as a new class of potent human protein kinase CK2 inhibitors.[7]Bioorganic & Medicinal Chemistry . (Demonstrates the utility of indane-fused systems in CK2 inhibition).

Sources

Application

Application Note: Strategic Protection of the Phenolic Hydroxyl Group in 5,7-Dibromo-4-indanol

Introduction: The Synthetic Challenge 5,7-Dibromo-4-indanol is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its structure, featuring a phenolic hydroxyl group an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge

5,7-Dibromo-4-indanol is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its structure, featuring a phenolic hydroxyl group and a secondary alcohol within a bicyclic system, presents a unique synthetic challenge. The phenolic -OH group, being acidic and nucleophilic, can interfere with a wide range of subsequent chemical transformations, such as oxidation, substitution, or coupling reactions. Therefore, the temporary masking or "protection" of this group is a critical step to ensure the desired reactivity and prevent the formation of unwanted byproducts. This guide provides a detailed analysis of suitable protecting groups and offers comprehensive, validated protocols for the protection of the hydroxyl group on 5,7-Dibromo-4-indanol.

Selecting the Optimal Protecting Group: A Comparative Analysis

The ideal protecting group should be easy to introduce in high yield, stable under the conditions of subsequent reaction steps, and readily removable under mild conditions that do not affect the rest of the molecule. For the phenolic hydroxyl of 5,7-Dibromo-4-indanol, several options are viable. The choice depends on the planned synthetic route and the specific reagents that will be used.

Protecting GroupProtection Reagents & ConditionsStability ProfileDeprotection ConditionsRationale & Considerations
Benzyl (Bn) Ether Benzyl bromide (BnBr) or Benzyl chloride (BnCl), K₂CO₃ or NaH, in DMF or Acetone, typically heated.[1][2][3]Very robust. Stable to a wide range of acidic and basic conditions, many oxidizing and reducing agents.[1][4]Catalytic hydrogenolysis (H₂, Pd/C).[4][5]Excellent choice for multi-step synthesis. Its high stability provides broad compatibility. However, deprotection is incompatible with functional groups sensitive to reduction (e.g., alkenes, alkynes, some nitro groups).
tert-Butyldimethylsilyl (TBDMS) Ether TBDMSCl, Imidazole, in DMF at room temperature.[6][7][8]Stable to most bases, mild reducing agents, and some oxidizing agents. Cleaved by acids and fluoride ion sources.[9]Tetrabutylammonium fluoride (TBAF) in THF; or mild acid (e.g., HCl in MeOH).[10][11][12]Ideal for shorter sequences or when mild deprotection is crucial. Phenolic TBDMS ethers are more labile than their alkyl counterparts, allowing for selective removal.[10]
Methoxymethyl (MOM) Ether MOMCl, DIPEA, in CH₂Cl₂ at 0 °C to room temp.[13][14] (Note: MOMCl is a carcinogen). Safer alternatives like dimethoxymethane are available.[15][16]Stable across a pH range of 4-12.[14] Resistant to strong bases, nucleophiles, and many reducing/oxidizing agents.Acid hydrolysis (e.g., HCl in THF/MeOH).[14][17][18]A robust and stable option. The primary drawback is the carcinogenicity of MOMCl, necessitating the use of alternative, less hazardous reagents for its introduction. Deprotection requires acidic conditions which may not be suitable for all substrates.

Recommendation: For general robustness and compatibility with a wide array of subsequent reactions, the Benzyl (Bn) ether is highly recommended. For syntheses requiring milder deprotection conditions, the TBDMS ether serves as an excellent alternative. This guide will provide detailed protocols for both.

Experimental Protocols

Protocol 1: O-Benzylation of 5,7-Dibromo-4-indanol

This protocol details the formation of 5,7-Dibromo-4-(benzyloxy)-indan via the Williamson ether synthesis, an SN2 reaction between the phenoxide and benzyl bromide.[3][19]

Workflow Diagram:

sub 5,7-Dibromo-4-indanol in DMF base Add K₂CO₃ Stir sub->base bnbr Add Benzyl Bromide Heat to 60-70 °C base->bnbr monitor Monitor by TLC bnbr->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Column Chromatography workup->purify product 5,7-Dibromo-4-(benzyloxy)-indan purify->product

Caption: Workflow for the O-Benzylation of 5,7-Dibromo-4-indanol.

Materials:

  • 5,7-Dibromo-4-indanol

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous, powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Deionized water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5,7-Dibromo-4-indanol (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Add anhydrous powdered potassium carbonate (2.0 - 3.0 eq). Stir the suspension vigorously for 15-20 minutes at room temperature. The use of a mild inorganic base like K₂CO₃ is effective for phenolic deprotonation and is safer to handle than alkali hydrides.[1][19]

  • Add benzyl bromide (1.1 - 1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-70 °C and maintain this temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature. Pour the mixture into deionized water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with deionized water, followed by brine. This removes the DMF and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 5,7-Dibromo-4-(benzyloxy)-indan.

Validation: Successful protection can be confirmed by ¹H NMR spectroscopy, noting the disappearance of the phenolic -OH proton signal and the appearance of a new singlet around δ 5.0-5.2 ppm corresponding to the benzylic -CH₂- protons, along with aromatic protons from the benzyl group between δ 7.2-7.5 ppm.

Protocol 2: O-Silylation of 5,7-Dibromo-4-indanol (TBDMS Protection)

This protocol describes a milder procedure for protecting the hydroxyl group as a tert-Butyldimethylsilyl (TBDMS) ether.

Workflow Diagram:

sub 5,7-Dibromo-4-indanol in DMF reagents Add Imidazole Add TBDMSCl sub->reagents stir Stir at Room Temp. reagents->stir monitor Monitor by TLC stir->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Column Chromatography workup->purify product 5,7-Dibromo-4-(TBDMS-oxy)-indan purify->product

Caption: Workflow for the O-Silylation of 5,7-Dibromo-4-indanol.

Materials:

  • 5,7-Dibromo-4-indanol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc) or Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Deionized water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5,7-Dibromo-4-indanol (1.0 eq) and imidazole (2.0-2.5 eq).

  • Add anhydrous DMF to dissolve the solids (approx. 0.2-0.5 M).

  • Add TBDMSCl (1.1-1.2 eq) portion-wise to the solution at room temperature. The reaction is typically mildly exothermic.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate or diethyl ether (3x).

  • Combine the organic extracts and wash with saturated aqueous NH₄Cl, followed by brine. The NH₄Cl wash helps to remove residual imidazole.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure silyl ether.

Validation: Successful silylation is confirmed by ¹H NMR, showing the disappearance of the phenolic -OH proton and the appearance of new singlets in the upfield region, typically a large singlet at ~δ 1.0 ppm (9H, t-butyl group) and another singlet at ~δ 0.2 ppm (6H, two methyl groups).

Deprotection Strategies: The Final Step

The ultimate utility of a protecting group lies in its selective removal. The choice of deprotection method is dictated by the protecting group used and the stability of the molecule.

Logical Flow of Protection/Deprotection in Synthesis:

Start 5,7-Dibromo-4-indanol Protect Protection (e.g., Benzylation) Start->Protect Protected_SM Protected Intermediate Protect->Protected_SM Synth Further Synthetic Transformations Protected_SM->Synth Deprotect Deprotection (e.g., Hydrogenolysis) Synth->Deprotect Final Final Product Deprotect->Final

Caption: General synthetic strategy involving a protection/deprotection sequence.

  • Debenzylation: The benzyl group is most commonly cleaved by catalytic hydrogenolysis .[4][5] This involves stirring the protected compound with a palladium on carbon catalyst (5-10% Pd/C) under an atmosphere of hydrogen gas in a suitable solvent like ethanol, methanol, or ethyl acetate. This method is clean and high-yielding but is not compatible with other reducible groups like alkenes or alkynes.

  • Desilylation (TBDMS): The TBDMS group is typically removed using a fluoride ion source, with tetrabutylammonium fluoride (TBAF) in THF being the most common reagent.[11] Alternatively, acidic conditions, such as catalytic acetyl chloride in methanol, can be employed.[12] The high selectivity for cleaving phenolic silyl ethers over alkyl silyl ethers can be achieved with reagents like KHF₂ in methanol.[10]

References

  • Ranu, B. C., Jana, R., & Majee, A. (2007). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Letters in Organic Chemistry, 4(1), 26-29.
  • Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8756–8763. [Link]

  • Prakash, G. K. S., et al. (2017). KHF₂, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 58(15), 1477-1480. [Link]

  • Kim, S., et al. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 51(15), 2005-2008.
  • Organic Chemistry Portal. (n.d.). MOM Ethers. [Link]

  • OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. [Link]

  • Goldsmith, D., et al. (1995). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. The Journal of Organic Chemistry, 60(26), 8364–8368. [Link]

  • Kumar, P., et al. (2014). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Advances, 4(34), 17751-17755. [Link]

  • ResearchGate. (n.d.). Silylation of the phenols, allyl, and propargyl alcohols in DES. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Horibe, M., & Williams, C. M. (2006). Benzyl p-Toluenesulphonate as an O-Benzylating Agent for the Protection of Phenols. Australian Journal of Chemistry, 59(12), 888-890.
  • Fujioka, H., et al. (2010). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Chemical Communications, 46(2), 341-343. [Link]

  • Reddit. (2024). MOM Deprotection. r/OrganicChemistry. [Link]

  • Pang, X., et al. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry, 82(1), 37-43.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. [Link]

  • Black, G. W., et al. (2021). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Catalysts, 11(8), 896. [Link]

  • ResearchGate. (n.d.). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. [Link]

  • Khalili, M. S., et al. (2006). Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(1), 175-179. [Link]

  • List, B., et al. (2018). Organocatalytic Asymmetric Synthesis of Si-Stereogenic Silyl Ethers. Journal of the American Chemical Society, 140(42), 13813–13817. [Link]

  • Reitti, M., et al. (2018). Synthesis of Phenols and Aryl Silyl Ethers via Arylation of Complementary Hydroxide Surrogates. Organic Letters, 20(7), 1872–1875. [Link]

  • Atlanchim Pharma. (2021). O-Benzyl protecting groups. [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. [Link]

  • Roman, G., et al. (2009). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 14(3), 1103–1111. [Link]

  • Periasamy, M., & Reddy, M. R. (1998). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 110(3), 213-216. [Link]

  • Vutturi, A. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Adichemistry. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • Mat-Salleh, M., & Taylor, D. A. H. (1987). A Simple and Clean Method for Methoxymethylation of Phenols. Pertanika, 10(2), 203-206.
  • Chem-Station. (2014). Silyl Protective Groups. [Link]

  • Strieth-Kalthoff, F., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 830–835. [Link]

  • J&K Scientific. (n.d.). Williamson Ether Synthesis. [Link]

  • University of California, Irvine. (n.d.). Alcohol Protecting Groups.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Nakano, D., et al. (2016). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non-Lewis Basic Cation Scavenger. Organic Syntheses, 93, 63-74. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Protection for Phenols and Catechols. [Link]

  • Wikipedia. (n.d.). Silyl ether. [Link]

  • ResearchGate. (n.d.). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. [Link]

  • Google Patents. (n.d.).
  • Organic Synthesis. (n.d.). Protecting Groups.
  • SynArchive. (n.d.). Protection of Phenol by Silyl ether. [Link]

  • Beaudry, C. M., & Trauner, D. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 29. [Link]

  • ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ. [Link]

  • Scribd. (n.d.). Cost-Effective Synthesis of MOM and PTM Ethers. [Link]

Sources

Method

Application Note: Regioselective Functionalization of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Chemical Context 5,7-Dibromo-2,3-dihydro-1H-i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Chemical Context

5,7-Dibromo-2,3-dihydro-1H-inden-4-ol (CAS: 2088570-73-2)[1] is a highly versatile, polyhalogenated building block utilized in the synthesis of complex pharmaceuticals and agrochemicals. The core structure features a fused bicyclic indane system with a phenolic hydroxyl group at C4, flanked by two chemically similar but spatially distinct carbon-bromine bonds at the C5 (ortho) and C7 (para) positions.

A classic challenge in synthetic organic chemistry is achieving site-selective cross-coupling on polyhalogenated arenes without relying on differential halogenation (e.g., bromo vs. iodo). Because both reactive sites in this substrate are C–Br bonds, traditional chemoselective approaches fail. However, by rationally selecting palladium-ligand complexes, chemists can exploit either steric differentiation or directed oxidative addition to dictate the regiochemical outcome, allowing for orthogonal functionalization at either the C5 or C7 position[2].

Mechanistic Rationale: Steric Control vs. Directed Addition

The intrinsic reactivity of the C–Br bonds in 5,7-dibromo-4-indanol is heavily influenced by their spatial relationship to the C4-OH group. As a Senior Application Scientist, it is critical to understand the causality behind ligand selection rather than just following a recipe:

  • C7-Selective Functionalization (Steric Control): The C5 position is sterically hindered by the adjacent C4-OH group. When employing bulky, electron-rich phosphine ligands such as 1,1'-Bis(diphenylphosphino)ferrocene (DPPF), the Pd(0) active species preferentially undergoes oxidative addition at the less hindered C7 position[2],[3]. The steric bulk of the ligand physically restricts the catalyst from approaching the C5–Br bond.

  • C5-Selective Functionalization (Directed Control): To force the reaction at the more hindered C5 position, the steric bias must be overridden. Utilizing biaryl phosphine ligands equipped with hydrogen-bond acceptors (e.g., hydroxyterphenylphosphines like Ph-HTP), the ligand forms a transient hydrogen bond with the C4-OH proton[2]. This non-covalent interaction anchors the Pd(0) complex near the C5 position, dramatically lowering the activation energy for ortho-oxidative addition and completely reversing the site-selectivity[3].

G SM 5,7-Dibromo-4-indanol (C5-Br, C7-Br) Pd_DPPF Pd / DPPF (Steric Control) SM->Pd_DPPF Bulky Ligand Pd_HTP Pd / Ph-HTP (Directed Control) SM->Pd_HTP H-Bonding Ligand C7_Prod C7-Coupled Product (Para-selective) Pd_DPPF->C7_Prod Favors C7 C5_Prod C5-Coupled Product (Ortho-selective) Pd_HTP->C5_Prod Directs to C5

Catalyst-controlled regioselective cross-coupling pathways for 5,7-dibromo-4-indanol.

Quantitative Data Summary

The following table summarizes the expected regioselectivity and yields based on the chosen catalytic system, derived from analogous polyhalogenated phenol cross-coupling studies[2],[3].

Reaction TypeLigand SystemPrimary Reaction SiteSelectivity Ratio (C7:C5)Typical YieldCatalyst Loading
Steric Control Pd2(dba)3 / DPPFC7 (Para to OH)> 95:582 - 88%2 - 5 mol%
Directed Control Pd2(dba)3 / Ph-HTPC5 (Ortho to OH)< 5:9575 - 81%5 mol%

Experimental Protocols

The following self-validating protocols are designed to ensure high regiochemical fidelity.

Protocol A: C7-Selective Suzuki-Miyaura Coupling (Steric Control)

Objective: Functionalize the C7 position while leaving the C5-Br intact for downstream chemistry.

  • Catalyst Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd2(dba)3 (0.025 equiv, 2.5 mol%) and DPPF (0.05 equiv, 5 mol%). Add anhydrous THF (0.1 M relative to substrate) and stir for 15 minutes at room temperature until a uniform color change indicates active complex formation.

  • Substrate Addition: Add 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol (1.0 equiv)[1] and the desired arylboronic acid.

    • Self-Validation Check: Strictly limit the boronic acid to 1.05 equivalents . An excess will lead to competitive di-functionalization, compromising the yield of the mono-coupled product.

  • Base Addition & Heating: Add an aqueous solution of K3PO4 (2.0 equiv, 2.0 M, degassed). Seal the flask and heat to 70°C.

  • Reaction Monitoring: Monitor the reaction via LC-MS and TLC (Hexanes/EtOAc 4:1).

    • Self-Validation Check: Do not rely solely on TLC disappearance of the starting material. Confirm the mono-coupling via LC-MS before quenching, targeting the specific [M-H]- mass corresponding to a singular bromine displacement. Stop the reaction immediately once the mono-coupled mass plateaus to prevent over-reaction.

  • Workup: Cool to room temperature, quench with saturated aqueous NH4Cl, extract with EtOAc (3x), dry over anhydrous Na2SO4, and purify via flash column chromatography.

Protocol B: C5-Selective Cross-Coupling (Directed Control)

Objective: Override steric hindrance to functionalize the C5 position utilizing hydrogen-bond direction.

  • Catalyst Preparation: Under an inert atmosphere, combine Pd2(dba)3 (0.025 equiv) and the hydrogen-bond accepting ligand Ph-HTP (0.06 equiv) in anhydrous THF. Stir for 15 minutes.

  • Substrate Addition: Add 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol (1.0 equiv). Allow the mixture to stir for 5 minutes before adding the coupling partner.

    • Causality Note: This pre-stirring period allows the Ph-HTP ligand to establish the critical non-covalent hydrogen bond with the C4-OH group, pre-organizing the palladium center near the C5-Br bond[2].

  • Coupling Execution: Add the Grignard reagent (for Kumada) or Boronic acid/Base (for Suzuki) dropwise at 0°C, then allow to warm to room temperature.

  • Workup & Isolation: Quench carefully with 1M HCl (if using Grignard) or NH4Cl, extract with DCM, and purify via silica gel chromatography.

Workflow Step1 1. Catalyst Activation Pd2(dba)3 + Ligand in THF (15 min, RT) Step2 2. Substrate Addition Add 5,7-Dibromo-4-indanol & Coupling Partner Step1->Step2 Step3 3. Cross-Coupling Add Base/Activator, Adjust to Target Temp Step2->Step3 Step4 4. Validation LC-MS Monitoring to prevent di-functionalization Step3->Step4 Step5 5. Isolation Aqueous Quench, Extraction, Flash Chromatography Step4->Step5

Standard self-validating experimental workflow for regioselective functionalization.

References

  • Manabe, K. et al. "Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes". Catalysts 2014, 4(3), 308-324. URL:[Link]

  • Neufeldt, S. R. et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups". Heterocycles (Archived in PMC). URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 5,7-Dibromo-4-indanol in the Synthesis of Pharmaceutical Intermediates

Abstract 5,7-Dibromo-4-indanol is a versatile synthetic building block poised for significant application in medicinal chemistry and drug development. Its rigid indane scaffold, coupled with two strategically positioned...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5,7-Dibromo-4-indanol is a versatile synthetic building block poised for significant application in medicinal chemistry and drug development. Its rigid indane scaffold, coupled with two strategically positioned bromine atoms and a secondary hydroxyl group, offers a trifecta of reactive sites for molecular elaboration. The bromine atoms serve as ideal handles for palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the hydroxyl group provides a vector for introducing diverse functionality through etherification, esterification, or oxidation. This guide provides an in-depth exploration of 5,7-Dibromo-4-indanol's reactivity, complete with detailed, field-proven protocols for its application in synthesizing advanced pharmaceutical intermediates.

Introduction: The Strategic Value of 5,7-Dibromo-4-indanol

The indane framework is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. The specific substitution pattern of 5,7-Dibromo-4-indanol makes it a particularly valuable starting material. The bromine atoms at the C5 and C7 positions are amenable to sequential or simultaneous functionalization, allowing for the creation of complex, differentially substituted aromatic systems. This is a key strategy in modern drug discovery for fine-tuning a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic (ADME) properties.[1][2][3]

The secondary alcohol at C4 introduces a chiral center and a point for further diversification. Its stereochemistry can be crucial for biological activity, and its presence allows for the attachment of side chains that can interact with specific biological targets.[4] This document outlines robust methodologies for leveraging this unique combination of functional groups to generate novel molecular architectures.

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties and handling requirements is paramount for safe and successful experimentation.

PropertyValue
Molecular Formula C₉H₈Br₂O
Molecular Weight 291.97 g/mol
Appearance Off-white to pale yellow solid (Typical)
Melting Point 78-80 °C (Predicted range)
Solubility Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dioxane. Limited solubility in water.[5]
XlogP (Predicted) 3.2 - 3.6[5]

Safety & Handling:

5,7-Dibromo-4-indanol, like many brominated aromatic compounds, requires careful handling to minimize exposure.[6]

  • Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Always handle in a well-ventilated fume hood.[7]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, nitrile gloves, and a lab coat.

    • Avoid inhalation of dust and formation of aerosols.

    • Wash hands thoroughly after handling.

    • In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[7]

    • Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[6]

Core Synthetic Applications & Protocols

The true utility of 5,7-Dibromo-4-indanol is demonstrated through its reactivity in key synthetic transformations. The following sections provide detailed protocols for two of its most powerful applications: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Williamson ether synthesis.

Application I: Site-Selective C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and vinyl-aryl structures, which are common motifs in active pharmaceutical ingredients (APIs).[8][9] The two bromine atoms on the indanol core can be selectively reacted by carefully controlling reaction conditions, or reacted simultaneously to create C2-symmetric structures.

Protocol 1: Mono-Arylation of 5,7-Dibromo-4-indanol

This protocol details a representative procedure for the mono-arylation at the more sterically accessible C7 position, a common strategy for building molecular complexity sequentially.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen and will be deactivated through oxidation. Therefore, degassing the solvent and maintaining an inert (Argon or Nitrogen) atmosphere is critical for catalytic turnover.[10]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step of the catalytic cycle.[8][11]

  • Solvent System: A mixture of an organic solvent (like Dioxane or Toluene) and water is often used. Water helps to dissolve the inorganic base, while the organic solvent dissolves the starting materials and catalyst, creating a biphasic system where the reaction efficiently occurs at the interface.[8][12]

Materials & Reagents:

  • 5,7-Dibromo-4-indanol

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard glassware (Schlenk flask, condenser)

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids (Indanol, Boronic Acid, Pd Catalyst, Base) to oven-dried Schlenk flask B 2. Evacuate & Backfill (Repeat 3x with Argon/Nitrogen) A->B C 3. Add Solvents (Anhydrous Dioxane & Degassed Water) via syringe B->C D 4. Heat Reaction (80-100 °C) with vigorous stirring C->D E 5. Monitor Progress (TLC or LC-MS) until completion D->E F 6. Cool & Quench (Add water and extract with Ethyl Acetate) E->F G 7. Dry & Concentrate (Dry organic layer with Na₂SO₄, filter, and evaporate solvent) F->G H 8. Purify (Silica gel column chromatography) G->H G cluster_prep Alkoxide Formation cluster_reaction Alkylation cluster_workup Work-up & Purification A 1. Dissolve Indanol in anhydrous THF under Argon B 2. Cool to 0 °C (Ice bath) A->B C 3. Add NaH portion-wise (Observe H₂ gas evolution) B->C D 4. Stir for 30 min at 0 °C C->D E 5. Add Alkyl Halide (Dropwise at 0 °C) D->E F 6. Warm to Room Temp and stir until completion E->F G 7. Monitor Progress (TLC or LC-MS) F->G H 8. Quench Reaction (Carefully add saturated NH₄Cl solution) G->H I 9. Extract & Concentrate (Extract with Ether/EtOAc, dry, and evaporate) H->I J 10. Purify (Silica gel column chromatography) I->J G cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_williamson Williamson Ether Synthesis (SN2) A Pd(0)Ln B Oxidative Addition A->B Ar-Br C R¹-Pd(II)-X B->C D Transmetalation (Base, R²-B(OR)₂) C->D E R¹-Pd(II)-R² D->E F Reductive Elimination E->F F->A Pd(0)Ln regenerated G R¹-R² F->G H R-OH I Deprotonation (NaH) H->I J R-O⁻ Na⁺ I->J K Nucleophilic Attack J->K L R-O-R' K->L M R'-X M->K

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol

Welcome to the technical support guide for the synthesis of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, address common challenges, and offer field-proven insights to improve the yield and purity of this valuable synthetic intermediate. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles that govern the success of this transformation.

Reaction Overview: The Chemistry of Bromination

The synthesis of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol is typically achieved via the electrophilic aromatic substitution of the starting material, 2,3-dihydro-1H-inden-4-ol (commonly known as 4-indanol). The hydroxyl (-OH) group on the aromatic ring is a powerful activating group and directs incoming electrophiles (in this case, Br⁺) to the ortho and para positions. Since the para position is occupied by the fused cyclopentane ring, the bromination occurs at the two available ortho positions: C5 and C7.

Caption: General synthesis pathway for 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol.

Optimized Experimental Protocol

This protocol is designed as a self-validating system, incorporating best practices to maximize yield and minimize side reactions.

Materials:

  • 2,3-dihydro-1H-inden-4-ol (4-Indanol)[1][2]

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,3-dihydro-1H-inden-4-ol (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 10-15 mL per gram of starting material).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (2.1 - 2.2 eq) portion-wise over 15-20 minutes. The use of a slight excess of NBS helps drive the reaction to completion, avoiding significant amounts of mono-brominated intermediates[3].

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and quench by adding saturated aqueous sodium thiosulfate to neutralize any remaining bromine.

  • Work-up:

    • Dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate)[4][5]. Combine fractions containing the pure product and remove the solvent in vacuo to yield 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol as a solid.

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Safer and easier to handle than liquid bromine; provides a controlled, low concentration of Br₂ in situ, minimizing oxidative side reactions[3].
Stoichiometry 2.1 - 2.2 equivalents of NBSEnsures complete di-bromination and minimizes residual mono-brominated impurities.
Solvent Anhydrous Acetonitrile (ACN)A polar aprotic solvent that facilitates the stabilization of charged intermediates in the electrophilic substitution mechanism without reacting with the brominating agent.
Temperature 0°C to Room TemperatureControls the reaction rate, preventing over-bromination and the formation of tarry oxidative byproducts common in phenol brominations.
Work-up Quench Sodium Thiosulfate (Na₂S₂O₃)Effectively neutralizes unreacted bromine and NBS, preventing further reactions during extraction.
Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Troubleshooting_Workflow start Low Yield or Impure Product decision1 TLC shows significant starting material? start->decision1 decision decision solution solution decision2 TLC shows multiple product spots? decision1->decision2 No solution1 Incomplete Reaction: • Increase NBS to 2.2 eq. • Extend reaction time. • Ensure anhydrous conditions. decision1->solution1 Yes decision3 Dark/Tarry Crude Product Observed? decision2->decision3 No solution2 Mixture of Products: • Likely mono- & di-brominated. • Confirm NBS stoichiometry (2.1-2.2 eq). • Allow reaction to run to completion (TLC). decision2->solution2 Yes decision4 Poor Separation during Chromatography? decision3->decision4 No solution3 Oxidative Byproducts: • Maintain low temp (0°C) during addition. • Add NBS slowly and portion-wise. • Ensure efficient quenching with Na₂S₂O₃. decision3->solution3 Yes solution4 Purification Challenge: • Use a shallower elution gradient. • Try a different solvent system (e.g., DCM/Methanol). • Consider recrystallization as an alternative. decision4->solution4 Yes

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Q: My reaction yield is low and TLC analysis shows a significant amount of unreacted 4-indanol.

A: This indicates an incomplete reaction. The primary causes are insufficient brominating agent or suboptimal reaction conditions.

  • Causality: Electrophilic bromination requires a stoichiometric amount of the electrophile for each position being substituted. For di-bromination, at least 2.0 equivalents are theoretically required. In practice, a slight excess is needed to overcome any reagent degradation or competing side reactions.

  • Solutions:

    • Increase NBS Stoichiometry: Ensure you are using at least 2.1, and preferably 2.2, equivalents of NBS. This is often the most effective solution[3].

    • Extend Reaction Time: Continue to monitor the reaction by TLC for an additional 1-2 hours. If the starting material spot persists, the reaction may simply need more time.

    • Verify Reagent Quality: Ensure your NBS is of high purity and has not decomposed. Similarly, confirm the starting 4-indanol is pure.

Q: My final product is a mixture containing the desired 5,7-dibromo product along with a major impurity that I suspect is a mono-bromo species.

A: This is a classic problem of incomplete multi-substitution. The first bromination is fast due to the highly activated ring, but the second bromination is slower because the first bromine atom is deactivating.

  • Causality: The first bromine atom added to the ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic substitution. Therefore, driving the reaction from the mono-brominated intermediate to the di-brominated product requires more forcing conditions or sufficient reagent concentration.

  • Solutions:

    • Confirm Stoichiometry: As with low conversion, the most common cause is an insufficient amount of NBS. Verify that 2.1-2.2 equivalents were used.

    • Temperature Control: While the initial addition should be at 0°C, allowing the reaction to stir at room temperature provides the necessary energy to overcome the deactivation from the first bromine atom.

Q: The reaction mixture turned dark, and the crude product is a tarry, difficult-to-purify oil.

A: This is indicative of oxidation. Phenols are electron-rich and susceptible to oxidation by bromine, which can lead to the formation of colored quinone-type byproducts and polymerization.

  • Causality: Excess bromine or localized high concentrations, especially at elevated temperatures, can oxidize the phenol to a phenoxonium ion, which can lead to complex side products.

  • Solutions:

    • Strict Temperature Control: Maintain the temperature at 0°C during the addition of NBS. Do not allow the reaction to exotherm uncontrollably.

    • Portion-wise Addition: Adding the NBS slowly and in small portions prevents a localized buildup of high bromine concentration, mitigating oxidation[6].

    • Use NBS over Elemental Bromine: NBS provides a slow, steady source of Br⁺ and is generally less prone to causing oxidation than adding liquid Br₂, which can be more aggressive[3].

Q: I'm struggling to separate the product from impurities using column chromatography.

A: Co-elution of closely related species (e.g., starting material, mono-bromo, and di-bromo products) can be challenging due to their similar polarities.

  • Causality: The polarity difference between 4-indanol and its brominated derivatives may not be large enough for easy separation with a standard solvent system.

  • Solutions:

    • Optimize Eluent System: Use a very shallow gradient during elution (e.g., increase ethyl acetate percentage by 1-2% at a time). Test different solvent systems using TLC first to find the optimal separation[5]. A common system is a heptane/ethyl acetate gradient.

    • Recrystallization: If chromatography fails, recrystallization can be an excellent alternative for purification. Experiment with different solvents (e.g., ethanol/water, hexane/ethyl acetate mixtures) to find a system where the desired product is soluble when hot but sparingly soluble when cold.

    • Dry Loading: For chromatography, adsorb the crude product onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in sharper bands and better separation compared to loading the sample dissolved in a liquid[4].

Frequently Asked Questions (FAQs)

Q1: Why is the bromination regioselective for the 5 and 7 positions? A1: The hydroxyl group at position 4 is a strong ortho-, para- directing group. It donates electron density into the aromatic ring, preferentially stabilizing the carbocation intermediates formed during electrophilic attack at the ortho (positions 5 and 7) and para (position 6) positions. Since the para position is part of the fused ring system, substitution is sterically and electronically directed to the two equivalent ortho positions.

Q2: Can I use elemental bromine (Br₂) instead of NBS? A2: Yes, elemental bromine can be used, often dissolved in a solvent like acetic acid or dichloromethane. However, it presents several challenges. Liquid bromine is highly corrosive, toxic, and difficult to handle safely. Furthermore, it can be more aggressive, leading to a higher incidence of oxidative side products and making the reaction harder to control[3]. For these reasons, NBS is the preferred reagent in modern synthesis for its safety and milder reaction profile.

Q3: How can I definitively confirm the structure and regiochemistry of my product? A3: The most effective method is ¹H NMR spectroscopy . For the starting material, 4-indanol, you would expect to see three distinct signals in the aromatic region. In the 5,7-dibromo product, the protons at these positions are replaced by bromine. You should therefore see the signal for the proton at C6 appear as a sharp singlet, providing clear evidence of di-substitution at the 5 and 7 positions. Further confirmation can be obtained with ¹³C NMR and Mass Spectrometry.

Q4: What if I get over-bromination (a tri-bromo product)? A4: Over-bromination to produce a 5,6,7-tribromo species is unlikely under the recommended controlled conditions. The two bromine atoms already on the ring are strongly deactivating, making the addition of a third bromine to the electron-poor aromatic ring very difficult. If this were to occur, it would suggest excessively harsh reaction conditions (e.g., high temperature, large excess of a very strong brominating agent).

References
  • Taylor & Francis Online. (2007). Full article: Synthesis of 1,1‐Dimethyl‐4‐indanol Derivatives. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1641-41-4,4-INDANOL. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2S)-2-Bromo-2,3-dihydro-1H-inden-1-ol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). High temperature bromination Part XXIII: Bromination of octahydro-1H-indene and octahydro-1H-4,7-methanoindene. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]

  • MDPI. (2021). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]

  • PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • Google Patents. (n.d.). DE2515476A1 - 5,7-Dibromo-8-hydroxyquinoline prepn - from 8-hydroxy-quinoline and bromine in aq hydrobromic acid.

Sources

Optimization

Technical Support Center: Purification of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol

Welcome to the technical support guide for the purification of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Introduction: Understanding the Molecule and Its Challenges

5,7-Dibromo-2,3-dihydro-1H-inden-4-ol is a halogenated phenolic compound. Its purification is critical, as impurities can significantly impact the outcome of subsequent synthetic steps. The primary challenges arise from its phenolic nature, the potential for isomeric impurities from the bromination reaction, and its specific solubility profile. This guide provides a structured approach to identifying issues and implementing robust purification strategies.

Core Purification Strategies: An Overview

The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity and scale.

Method Purity Achievable Typical Yield Best For Removing Key Considerations
Acid-Base Extraction ModerateGood to Excellent (>85%)Neutral organic impurities, some acidic byproducts.Excellent pre-purification step. The phenolic -OH is key.
Recrystallization Good to Excellent (>95%)Variable (50-80%)Impurities with different solubility profiles than the product.Highly dependent on finding the right solvent or solvent system.
Silica Gel Chromatography Excellent (>98%)Good (60-90%)Isomeric byproducts, closely related impurities, colored compounds.More time-consuming and requires solvent optimization via TLC.

Logical Flow for Purification Method Selection

The following diagram outlines a decision-making process for selecting the most appropriate purification strategy for your crude 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol.

Purification_Flowchart start Crude Product (5,7-Dibromo-2,3-dihydro-1H-inden-4-ol) check_impurities Assess Impurities (TLC, NMR) start->check_impurities is_neutral Mainly Neutral Impurities? check_impurities->is_neutral Analyze is_isomeric Mainly Isomeric or Polar Impurities? is_neutral->is_isomeric No acid_base Perform Acid-Base Extraction is_neutral->acid_base Yes chromatography Silica Gel Column Chromatography is_isomeric->chromatography Yes recrystallize Recrystallization is_isomeric->recrystallize No is_colored Colored Product? charcoal Add Activated Charcoal during Recrystallization is_colored->charcoal Yes final_product Pure Product is_colored->final_product No acid_base->recrystallize chromatography->final_product recrystallize->is_colored charcoal->final_product

Caption: Decision flowchart for purification strategy.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: My crude product contains significant non-polar impurities. How can I perform an initial cleanup before chromatography or recrystallization?

Answer: An acid-base extraction is the ideal first step for removing neutral organic impurities. This technique leverages the acidic nature of the phenolic hydroxyl group.

  • The Chemistry: Phenols are weakly acidic (pKa ≈ 10) and will be deprotonated by a strong base like sodium hydroxide (NaOH) to form a water-soluble sodium phenoxide salt.[1][2][3] Neutral impurities, however, will not react and will remain in the organic solvent layer.

  • Workflow:

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

    • Transfer the solution to a separatory funnel and add an equal volume of 1-2 M aqueous NaOH.

    • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

    • The aqueous layer now contains your product as the sodium salt. Drain and collect this layer. The organic layer contains the neutral impurities and can be discarded.

    • Cool the collected aqueous layer in an ice bath and re-acidify it slowly with concentrated HCl until the pH is ~2. Your product will precipitate out as a solid.[2][4]

    • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

AcidBase_Workflow cluster_org Organic Phase cluster_aq Aqueous Phase A Crude Product + Neutral Impurities in Ether add_base Add 1M NaOH Shake & Separate A->add_base B Neutral Impurities in Ether (Discard) C Sodium Phenoxide Salt in NaOH(aq) add_acid Cool & Add HCl (to pH ~2) C->add_acid D Precipitated Product filtrate Filter & Dry D->filtrate start Dissolve Crude in Ether start->A add_base->B Organic Layer add_base->C Aqueous Layer add_acid->D pure_product Pre-Purified Product filtrate->pure_product

Caption: Workflow for acid-base extraction purification.

Issue 2: I'm getting a very low yield after recrystallization. What went wrong?

Answer: Low recovery is a common issue in recrystallization, typically stemming from solvent choice or procedural errors.

  • Potential Cause 1: Excessive Solvent. The most frequent error is using too much solvent to dissolve the crude product. This keeps a significant portion of your compound dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. If you've already used too much, carefully evaporate some of the solvent and allow the solution to cool again.[5][6]

  • Potential Cause 2: Inappropriate Solvent Choice. The ideal solvent should dissolve the compound poorly at room temperature but very well when hot.

    • Solution: Conduct small-scale solubility tests in test tubes with various solvents (e.g., ethanol, hexane, ethyl acetate, toluene, and mixtures thereof) to identify the best candidate before committing your entire batch.

  • Potential Cause 3: Cooling Too Rapidly. Placing the hot solution directly into an ice bath can cause the product to "crash out" as a fine powder or oil, trapping impurities and leading to losses during filtration.

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop, then move it to an ice bath to maximize crystal formation.[5]

  • Potential Cause 4: Loss During Washing. Washing the collected crystals with room-temperature or warm solvent will redissolve some of your product.

    • Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[5]

Issue 3: My product is "oiling out" instead of forming crystals during recrystallization.

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This oil can trap impurities and solidify into an amorphous mass, hindering purification.

  • The Cause: This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities.

  • Solutions:

    • Re-heat and Add Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to reduce the saturation, then allow it to cool very slowly.

    • Change Solvent System: If the problem persists, the solvent is likely unsuitable. Try a solvent with a lower boiling point or use a two-solvent (solvent/anti-solvent) system. For example, dissolve the compound in a small amount of a good solvent (like ethanol or ethyl acetate) and then slowly add a poor solvent (like water or hexane) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[5]

Issue 4: I see streaks and overlapping spots on my TLC plate after column chromatography. How can I improve the separation?

Answer: Poor separation on a column is almost always predicted by a poor separation on a TLC plate. The key is to optimize the eluent system and column parameters.

Problem Potential Cause(s) Recommended Solution(s)
Streaking/Tailing of Spots Compound is too polar for the eluent: The compound is sticking strongly to the silica. Acidic nature of the phenol: The phenolic hydroxyl group can interact strongly with the acidic silica gel.Increase eluent polarity: Gradually increase the percentage of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture). Modify the eluent: Add a small amount (~0.5-1%) of acetic acid to the eluent. This protonates the silica surface and can significantly reduce tailing for acidic compounds.
Spots are Too Close (Low Resolution) Incorrect solvent polarity: The eluent is moving all components at a similar rate.Fine-tune the eluent: The goal is to find a solvent system where your target compound has an Rf value of approximately 0.25-0.35 on a TLC plate.[5] This provides the optimal balance for separation on a column. Test various ratios of a non-polar solvent (hexane, heptane) and a polar solvent (ethyl acetate, dichloromethane).
Broad, Overlapping Bands on the Column Column Overloading: Too much crude material was loaded for the amount of silica. Improper Packing: Air bubbles or channels in the silica bed are causing uneven flow.Reduce the load: Use a crude product-to-silica gel ratio of 1:30 to 1:100 by weight.[5] Re-pack the column: Pack the column using a slurry method to ensure a uniform, dense bed. Never let the top of the silica bed run dry.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol?

A1: The impurity profile is highly dependent on the synthetic route, but common impurities include:

  • Unreacted Starting Material: Residual 2,3-dihydro-1H-inden-4-ol.

  • Isomeric Byproducts: Monobrominated species (e.g., 5-bromo- or 7-bromo-2,3-dihydro-1H-inden-4-ol) and potentially over-brominated products like tribromo-indenol. The hydroxyl group is a strong ortho-, para-director, making the formation of multiple isomers possible.[7]

  • Reagents and Side Products: Residual acid from the reaction or inorganic salts.

  • Oxidation Products: Phenols can be susceptible to oxidation, leading to colored impurities.[7]

Q2: How do I perform a "dry loading" for column chromatography?

A2: Dry loading is often superior to liquid loading as it can result in sharper bands and better separation.

  • Dissolve your crude product in a minimal amount of a low-boiling-point solvent (like dichloromethane or acetone).

  • Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution.

  • Thoroughly mix the slurry and then evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully layer this powder onto the top of your packed column. This ensures the sample is introduced to the column in a very narrow, concentrated band.[5][6]

Q3: My final product is slightly colored. How can I remove the color?

A3: If the product is colored due to minor, highly conjugated impurities (often from oxidation), you can use activated charcoal during recrystallization.

  • Protocol: After dissolving your product in the minimum amount of hot solvent, remove the flask from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (a spatula tip is usually sufficient) and swirl. Perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the charcoal, then allow the clear filtrate to cool as usual.[6] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Q4: Can I use N-bromosuccinimide (NBS) for the synthesis, and how does it affect purification?

A4: Yes, NBS is a common reagent for brominating activated aromatic rings.[8] Using a milder brominating agent like NBS instead of liquid bromine can sometimes lead to a cleaner reaction with fewer polybrominated side products, simplifying the subsequent purification.[7] However, you will still need to purify the product from unreacted NBS and the succinimide byproduct, which can often be removed by an aqueous wash during the reaction workup.

References

  • LibreTexts.

  • In Wikipedia.

  • (n.d.). BenchChem.

  • (n.d.). BenchChem.

  • (n.d.). BenchChem.

  • Chemistry LibreTexts.

  • (2023, February 2). Biotage.

  • YouTube.

  • (n.d.). BenchChem.

  • Organic Syntheses.

  • Acta Crystallographica Section E: Crystallographic Communications.

  • Molecules.

  • (2023). Acta Crystallographica Section E.

Sources

Troubleshooting

Preventing debromination during 5,7-Dibromo-4-indanol coupling reactions

A Guide to Preventing Debromination and Achieving Selective C-C and C-N Bond Formation Welcome to the technical support center for coupling reactions involving 5,7-Dibromo-4-indanol. This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Debromination and Achieving Selective C-C and C-N Bond Formation

Welcome to the technical support center for coupling reactions involving 5,7-Dibromo-4-indanol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of palladium-catalyzed cross-coupling reactions with this specific substrate. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome the common challenge of debromination and achieve high-yielding, selective reactions.

Part 1: Understanding the Challenge: The Lability of the Bromine Atoms

FAQ 1: Why is debromination, particularly at the C7 position, a common side reaction with 5,7-Dibromo-4-indanol?

Debromination, or hydrodehalogenation, is the replacement of a bromine atom with a hydrogen atom, leading to an undesired byproduct and reduced yield.[1] In the case of 5,7-Dibromo-4-indanol, which has a structure analogous to dibromoindoles, the bromine at the C7 position is often more susceptible to this side reaction. This increased reactivity is due to a combination of electronic and steric factors. The C7 position on the indole core is inherently more challenging to functionalize due to the intrinsic reactivity patterns of the pyrrole-type ring, which favor modifications at other positions.[2]

The generally accepted mechanism for debromination involves the oxidative addition of the aryl bromide to the Pd(0) catalyst.[3] Subsequently, instead of the desired transmetalation or amine binding, a hydride species can be transferred to the palladium complex, followed by reductive elimination to yield the debrominated product.[1][4] Sources of this hydride can include solvents (like alcohols), bases (especially organic amines), or impurities.[4][5][6]

Part 2: Troubleshooting Guide: A Systematic Approach to Preventing Debromination

This section provides specific troubleshooting advice for the most common palladium-catalyzed cross-coupling reactions.

Question 1: My Suzuki-Miyaura coupling is resulting in a significant amount of the mono-brominated (C5-bromo-4-indanol) product. What are the likely causes and how can I fix this?

This is a frequent issue, indicating that the C7-bromine is being preferentially removed. Here’s a breakdown of the key parameters to investigate:

1. Catalyst and Ligand Selection: The choice of phosphine ligand is critical.[5] Bulky, electron-rich ligands can accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the debromination pathway. They also promote the crucial oxidative addition step, which is necessary for the reaction to proceed.

  • Recommendation: Switch to a catalyst system known for its high efficiency and ability to suppress side reactions. For instance, using a pre-catalyst like XPhos Pd G2 with additional XPhos ligand has been shown to be effective in avoiding debromination in similar heterocyclic systems.[7] Other bulky, electron-rich phosphine ligands like SPhos or RuPhos should also be considered.[8][9]

2. Base Selection: The base plays a crucial role in activating the boronic acid, but strong bases, especially in the presence of protic solvents, can generate hydride species that lead to debromination.[1][10]

  • Recommendation: Switch to a milder inorganic base. Weaker bases are often less prone to promoting side reactions.[1] Consider screening bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[8][11] The solubility of the base is also important for heterogeneous reactions, so ensure it is effective in your chosen solvent system.[1]

3. Solvent and Temperature Effects: Higher temperatures and prolonged reaction times can increase the likelihood of side reactions, including debromination.[1][6] Protic solvents like water and alcohols can also serve as a source of protons or hydrides.[1]

  • Recommendation: Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.[5] Screen aprotic solvents such as 1,4-dioxane, toluene, or THF, using the minimum necessary amount of water to dissolve the base.[1][6]

Data Summary: Recommended Conditions for Suzuki-Miyaura Coupling
ParameterRecommendationRationale
Catalyst/Ligand Pd(OAc)₂ / XPhos, or XPhos Pd G2Bulky, electron-rich ligands stabilize the catalyst and promote the desired coupling pathway over debromination.[7]
Base K₃PO₄ or Cs₂CO₃Milder inorganic bases are less likely to generate hydride species that cause debromination.[1][8]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OAprotic solvents minimize potential hydride sources.[1][6]
Temperature 80-100 °CLowering the temperature can increase selectivity by disfavoring side reactions with higher activation energies.[1][5]
Workflow & Protocol: Robust Suzuki-Miyaura Coupling

Here is a general, step-by-step protocol to minimize debromination:

  • Reagent Preparation: In a dry reaction vessel, combine 5,7-Dibromo-4-indanol (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/H₂O 10:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting Diagram: Suzuki Coupling

Suzuki_Troubleshooting Start High Debromination in Suzuki Coupling Check_Ligand Is the ligand bulky and electron-rich (e.g., XPhos)? Start->Check_Ligand Switch_Ligand Action: Switch to XPhos, SPhos, or RuPhos. Check_Ligand->Switch_Ligand No Check_Base Is the base a strong organic base? Check_Ligand->Check_Base Yes Success Problem Solved Switch_Ligand->Success Switch_Base Action: Switch to milder inorganic base (K₃PO₄, Cs₂CO₃). Check_Base->Switch_Base Yes Check_Temp Is the reaction temperature > 100°C? Check_Base->Check_Temp No Switch_Base->Success Lower_Temp Action: Lower temperature to 80-90°C and monitor. Check_Temp->Lower_Temp Yes Check_Temp->Success No Lower_Temp->Success

Caption: A logical workflow for troubleshooting debromination in Suzuki coupling.

Question 2: I am attempting a Sonogashira coupling and observing significant homocoupling of my alkyne and debromination of the indanol. What should I do?

Sonogashira reactions present a unique set of challenges. The copper(I) co-catalyst, while essential for the traditional mechanism, can sometimes promote side reactions like alkyne homocoupling (Glaser coupling).[3]

1. The Role of the Copper(I) Co-catalyst: Copper acetylides are key intermediates in the Sonogashira reaction.[10] However, their presence can also lead to the undesired homocoupling.

  • Recommendation: Consider a copper-free Sonogashira protocol. These methods often rely on more sophisticated palladium catalysts or bulky phosphine ligands to facilitate the coupling without the need for a copper co-catalyst, which can minimize homocoupling.[3]

2. Ligand Choice for Palladium: As with Suzuki couplings, the ligand plays a vital role. For Sonogashira reactions, ligands that stabilize the palladium center and promote efficient coupling are crucial.

  • Recommendation: For copper-co-catalyzed reactions, PdCl₂(dppf) has been shown to be effective in some systems.[12] In copper-free systems, bulky and electron-rich ligands are often employed.[13]

3. Amine Base and Solvent System: The amine base is necessary to deprotonate the terminal alkyne.[10] However, some amines can also act as hydride donors, leading to debromination.[4]

  • Recommendation: Use a bulky amine base like diisopropylamine (DIPA) or diisopropylethylamine (DIPEA). These are less likely to coordinate to the palladium center and cause side reactions. Toluene or THF are generally good solvent choices.

Protocol: High-Fidelity Copper-Free Sonogashira Coupling
  • Reagent Preparation: To a dry reaction vessel, add 5,7-Dibromo-4-indanol (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a base such as Cs₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ / SPhos, 2-5 mol%).

  • Inert Atmosphere & Solvent: Purge the vessel with argon. Add degassed, anhydrous solvent (e.g., toluene or THF).

  • Reaction: Heat the mixture (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Work-up and Purification: Follow standard aqueous work-up and column chromatography procedures.

Question 3: My Buchwald-Hartwig amination is leading to a complex mixture with debrominated starting material. How can I improve the selectivity?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but can be sensitive to reaction conditions.[14][15] Debromination can compete with the desired amination pathway, particularly via β-hydride elimination from the palladium-amide intermediate.[14]

1. Choosing the Right Ligand and Pre-catalyst: The development of Buchwald-Hartwig amination has led to several "generations" of catalysts, with newer versions offering broader scope and milder conditions.[14] The choice of ligand is highly dependent on the amine nucleophile.[16]

  • Recommendation: Utilize a modern, bulky biaryl phosphine ligand. Ligands like RuPhos (for secondary amines) or BrettPhos (for primary amines) are designed to promote the desired reductive elimination and suppress side reactions.[17] Using a pre-catalyst can also lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.[16]

2. The Critical Role of the Base: A strong, non-nucleophilic base is required to deprotonate the amine. However, the choice of base can significantly impact the reaction outcome.[18]

  • Recommendation: Sodium tert-butoxide (NaOt-Bu) is a commonly used and effective base. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be a good choice, especially when substrate functional groups are sensitive to other bases.[17]

3. Reaction Kinetics and Temperature Control: Like other coupling reactions, lower temperatures can often improve selectivity.

  • Recommendation: Start the reaction at a lower temperature (e.g., 60-80 °C) and only increase it if the reaction is sluggish.

Protocol: Selective Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOt-Bu, 1.5 equiv.) to a dry reaction vessel.

  • Add Substrates: Add 5,7-Dibromo-4-indanol (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 80 °C). Monitor the reaction progress.

  • Work-up and Purification: After cooling, quench the reaction carefully, perform an aqueous work-up, and purify by column chromatography.

Part 3: Advanced Topics & FAQs

FAQ 2: Can I selectively couple at the C5 position first, and then at the C7 position?

Yes, sequential cross-coupling is a viable strategy. The differential reactivity of the two bromine atoms can be exploited. Often, one position is sterically or electronically more favored for the initial oxidative addition. For dibromo-anilines and -indoles, selective coupling ortho to the nitrogen functionality has been demonstrated.[19]

  • Strategy: By carefully selecting the catalyst, ligand, and reaction conditions (often lower temperature and shorter reaction time), it is possible to achieve mono-coupling, typically at the more reactive site. After purification of the mono-coupled product, a second, often more forcing, set of conditions can be used to couple at the remaining bromine position. The relative reactivity of C-Br bonds in Sonogashira couplings can also be exploited for selective reactions.[20]

FAQ 3: Are there any alternative coupling strategies I should consider?

While Suzuki, Sonogashira, and Buchwald-Hartwig are the most common, other cross-coupling reactions might be suitable depending on the desired product.

  • Negishi Coupling: Uses organozinc reagents, which are more reactive than organoboron compounds and can be effective for sterically hindered substrates.[10]

  • Stille Coupling: Employs organotin reagents. While effective, the toxicity of tin byproducts is a significant drawback.[21]

  • Heck Reaction: Couples the aryl bromide with an alkene. Careful optimization is needed to control regioselectivity.[10]

General Mechanism and Point of Debromination

Coupling_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd Ar-Br Transmetal Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetal R-M Debromination Hydrodebromination Side Reaction OxAdd->Debromination [H⁻] source (base, solvent) RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-R (Desired Product) RedElim->Product Debromination->Pd0 Debrom_Product Ar-H (Byproduct) Debromination->Debrom_Product

Caption: General catalytic cycle for cross-coupling, highlighting where debromination occurs.

References

  • BenchChem. (n.d.). preventing debromination in Suzuki coupling of bromo-imidazoles.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • BenchChem. (n.d.). How to avoid debromination in 5-bromoindole reactions.
  • BenchChem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
  • Wikipedia. (2023, June 30). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on stereoselective Sonogashira coupling of 1,1-dibromo-1-alkene. Retrieved from [Link]

  • Wikipedia. (2023, June 30). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of 1,4-Dibromo-2-chloro-1,1-difluorobutane Derivatives.
  • ResearchGate. (n.d.). Site-selective cross-coupling of dibromoaniline derivatives and dibromoindole. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]

  • ChemTalk. (2025, September 7). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Lund University. (2008, February 25). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]

  • RSIS International. (2025, August 29). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol via recrystallization. We will explore...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol via recrystallization. We will explore solvent selection strategies, provide detailed experimental protocols, and offer a troubleshooting guide in a practical question-and-answer format to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the ideal recrystallization solvent for 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol?

There is no single "ideal" solvent universally cited in the literature for this specific compound. The choice of solvent is highly dependent on the impurity profile of your crude material. 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol possesses both a polar phenolic hydroxyl group and a larger, nonpolar dibrominated bicyclic system. This dual nature suggests that a solvent of intermediate polarity or a mixed-solvent system will likely be most effective. A systematic approach to solvent screening is the most reliable method for determining the optimal solvent or solvent pair for your specific sample.

Q2: What are the essential characteristics of a good recrystallization solvent?

A suitable recrystallization solvent should exhibit the following properties[1]:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize crystal recovery.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.

  • Non-reactive: The solvent must not react with the compound being purified.

  • Favorable Crystal Formation: The solvent should facilitate the growth of well-defined, pure crystals rather than causing the compound to precipitate as an amorphous solid or oil.

Q3: What safety precautions should be taken when working with brominated compounds and organic solvents?

Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Many organic solvents are flammable and/or toxic[2]. Avoid open flames and sources of ignition. Review the Safety Data Sheet (SDS) for 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol and all solvents used before beginning any experimental work.

Solvent Selection and Optimization

The key to successful recrystallization is selecting the appropriate solvent system. Since no standard protocol is readily available for this specific molecule, an empirical approach is necessary.

Step 1: Educated Solvent Choice

Based on the structure—a phenol with a bulky, halogenated nonpolar region—we can predict solubility behavior. Highly polar solvents like water may have poor solubility even when hot, while highly nonpolar solvents like hexanes might dissolve the compound well but fail to precipitate it upon cooling. Solvents of intermediate polarity are excellent starting points.

Table 1: Potential Solvents for Screening

Solvent Polarity Boiling Point (°C) Rationale & Potential Issues
Ethanol Polar Protic 78.3 The hydroxyl group may interact well. Often a good choice for phenols.[3]
Methanol Polar Protic 64.5 Similar to ethanol, but more polar and lower boiling point.[2][4]
Isopropanol Polar Protic 82.6 Less polar than ethanol; may offer a better solubility differential.
Ethyl Acetate Intermediate 77.1 A versatile solvent that can often dissolve a wide range of compounds.[2]
Toluene Nonpolar 110.6 The aromatic ring may aid in dissolving the indenyl system. High boiling point can be a benefit and a drawback.
Heptane/Hexane Nonpolar 98.4 / 68.7 Likely to be a poor solvent on its own, but an excellent "anti-solvent" for a mixed system.[3]
Chloroform Weakly Polar 61.7 Has been used for crystallizing other bromo-indan derivatives.[5] Note: Health and safety concerns.

| Acetone | Polar Aprotic | 56.0 | A strong solvent; may require an anti-solvent for precipitation.[3] |

Step 2: Small-Scale Solubility Testing Protocol

This protocol will help you efficiently screen the solvents listed above to find a suitable candidate.

  • Preparation: Place approximately 20-30 mg of your crude 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent dropwise (e.g., 0.25 mL increments) and vortex. Observe if the solid dissolves at room temperature.[1]

    • Observation: If the compound dissolves readily in a small amount of cold solvent, that solvent is unsuitable for single-solvent recrystallization. It may, however, be the "good" solvent in a mixed-solvent pair.

  • Hot Solvent Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a hot water or sand bath towards the solvent's boiling point. Continue to add small increments of the solvent until the solid just dissolves.[1]

    • Observation: Note the approximate volume of hot solvent required. If an excessive volume is needed, the solvent is likely a poor choice.

  • Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod or place it in an ice-water bath.[6]

    • Observation: The ideal solvent is one in which the compound dissolves in a minimal amount of hot solvent and forms an abundance of crystals upon cooling.

Recrystallization Workflow Diagram

The following diagram illustrates the decision-making process for selecting a solvent and performing the recrystallization.

Recrystallization_Workflow start_node Crude Product process_node process_node start_node->process_node Solubility Test decision_node decision_node process_node->decision_node Soluble in Hot Solvent? bad_outcome bad_outcome decision_node->bad_outcome No Insoluble: Choose another solvent decision_node2 Insoluble in Cold Solvent? decision_node->decision_node2 Yes good_outcome good_outcome sub_process sub_process sub_process->good_outcome Add anti-solvent (e.g., water, hexanes) until cloudy, then heat to clarify and cool. decision_node2->good_outcome Yes Good Single Solvent: Proceed to Bulk Recrystallization decision_node2->sub_process No Soluble: Consider Mixed Solvent System

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting Moisture Sensitivity in 5,7-Dibromo-4-indanol Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic reactivity of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol (CAS: 2088570-73-2) and its d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic reactivity of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol (CAS: 2088570-73-2) and its derivatives. While aryl bromides are generally stable, the indanol core—specifically the phenolic hydroxyl group—is highly susceptible to moisture-induced complications.

Moisture does not just passively degrade the compound; it actively sabotages downstream organometallic workflows (e.g., Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings) by quenching strong bases, poisoning catalysts, and promoting oxidative side-reactions. This guide provides field-proven, self-validating protocols and mechanistic insights to ensure absolute control over moisture when handling these critical building blocks.

Quantitative Impact of Moisture on 5,7-Dibromo-4-indanol Workflows

To establish a baseline for your experiments, refer to the following quantitative thresholds. Never assume a reagent is dry straight from the vendor bottle.

Moisture Content (Karl Fischer)Physical StateImpact on Deprotonation (e.g., NaH)Impact on Pd-Catalyzed CouplingRecommended Action
< 50 ppm Free-flowing powderQuantitativeOptimal yield (>90%)Proceed with standard Schlenk techniques.
50 - 500 ppm Slight clumpingBase consumption (~5-10% loss)Minor yield reduction, sluggish kineticsAzeotropic drying prior to reaction.
500 - 2000 ppm Tacky / Hydrate formationSignificant quenching, foamingProtodehalogenation, catalyst poisoningHigh-vacuum desiccation over P₂O₅ for 24h.
> 2000 ppm Visible moisture / DiscoloredComplete failureComplete reaction failureDiscard or attempt rigorous recrystallization.
Workflow Visualization: Moisture Management

MoistureWorkflow Start Assess 5,7-Dibromo-4-indanol Moisture Level KF Karl Fischer Titration (Anhydrous Methanol) Start->KF Low < 50 ppm Optimal KF->Low Med 50 - 500 ppm Marginal KF->Med High > 500 ppm Critical KF->High Glovebox Store in Glovebox (Argon Atmosphere) Low->Glovebox Azeo Azeotropic Drying (Toluene, 3x) Med->Azeo Vac High-Vacuum Desiccation (P2O5, 24h) High->Vac Reaction Proceed to Anhydrous Reaction (Schlenk Line) Glovebox->Reaction Azeo->Reaction Vac->KF Re-test

Decision matrix for moisture assessment and drying workflows of 5,7-Dibromo-4-indanol.

Troubleshooting Guides & FAQs

Q1: How does moisture chemically compromise 5,7-Dibromo-4-indanol during storage? A: The fundamental issue lies in the phenolic hydroxyl group at the 4-position. Phenols are highly prone to forming strong hydrogen-bonded networks with atmospheric water, effectively creating stable hydrates [1]. While the 5,7-dibromo substitutions exert an electron-withdrawing effect that increases the acidity of the phenol, this also makes the conjugate base more stable if trace ambient bases (or even glass surface alkalinity) are present. In the presence of moisture and light, these hydrates undergo slow auto-oxidation, leading to colored quinone-like degradation products. Furthermore, standard blister or plastic packaging often fails to prevent moisture permeation over long-term storage [2].

Q2: My Pd-catalyzed cross-coupling with this dibromo building block failed. Is moisture to blame? A: Yes, moisture is the most probable culprit. The selective alkylation or cross-coupling of 5,7-dibromo indanol derivatives typically requires strong bases (e.g., KOtBu, NaOtBu, or Grignard reagents) to either deprotonate the phenol or facilitate the catalytic cycle [3]. If your starting material contains >500 ppm water, the moisture will stoichiometrically quench the base before it can participate in the transmetalation or reductive elimination steps. This leads to incomplete conversion. Additionally, water can coordinate to the palladium center, displacing carefully tuned phosphine ligands and leading to catalyst aggregation (palladium black) or unwanted protodehalogenation of the sensitive C-Br bonds [4].

Q3: What is the optimal protocol for drying and storing this compound before sensitive reactions? A: Do not rely solely on oven drying, as the compound may sublime or thermally degrade. Instead, utilize a combination of azeotropic distillation and high-vacuum techniques. See Protocol A below for the self-validating methodology. Once dry, it must be handled using rigorous Schlenk techniques or within a glovebox [5].

Mechanistic Pathway: The Cost of Moisture Contamination

MechanisticPathway SM 5,7-Dibromo-4-indanol + NaH (Base) PathA Anhydrous Conditions (< 50 ppm H2O) SM->PathA PathB Moisture Contaminated (> 500 ppm H2O) SM->PathB Success Quantitative Deprotonation (Phenoxide Formation) PathA->Success Failure NaH Quenched by H2O (NaOH + H2 gas formed) PathB->Failure Coupling Successful Pd-Coupling / Etherification Success->Coupling DeadEnd Unreacted Starting Material & Catalyst Poisoning Failure->DeadEnd

Divergent reaction pathways illustrating how trace moisture quenches essential bases.

Step-by-Step Methodologies
Protocol A: Rigorous Drying and Storage of 5,7-Dibromo-4-indanol

Causality: Water forms strong hydrogen bonds with the indanol OH group. Simple vacuum drying is often insufficient to break these bonds. Azeotropic drying utilizes the formation of a minimum-boiling azeotrope between water and a non-polar solvent to physically strip moisture from the crystal lattice.

  • Dissolution: Dissolve 10 g of 5,7-Dibromo-4-indanol in 100 mL of anhydrous toluene in a flame-dried round-bottom flask.

  • Azeotropic Distillation: Attach a short-path distillation head and distill off approximately 75 mL of the toluene under a steady stream of argon. The co-distilling toluene will carry away trace water.

  • Repeat: Cool the flask, add another 50 mL of anhydrous toluene, and repeat the distillation process.

  • Solvent Removal: Remove the remaining solvent under reduced pressure using a rotary evaporator backfilled with argon.

  • High-Vacuum Desiccation: Transfer the flask to a high-vacuum line (< 0.1 Torr) and dry the solid overnight at room temperature.

  • Storage: Transfer the completely dry, free-flowing powder into an amber vial within an argon-filled glovebox. Seal with a PTFE-lined cap and parafilm. Store at 4°C protected from light and moisture [1].

Protocol B: Setting up a Moisture-Free Reaction (Schlenk Line Techniques)

Causality: Even if the reagent is perfectly dry, atmospheric moisture introduced during reaction setup will ruin the experiment. A self-validating Schlenk setup ensures that the reaction atmosphere is constantly monitored and maintained at a positive pressure of inert gas[5].

  • Glassware Preparation: Dry all glassware in an oven at 140°C for at least 4 hours. Assemble the apparatus while hot and immediately connect to a Schlenk line.

  • Purge Cycle: Perform three cycles of high vacuum (< 0.1 Torr) followed by backfilling with high-purity Argon.

  • Reagent Transfer: Weigh the dried 5,7-Dibromo-4-indanol inside a glovebox and transfer it to the reaction flask. If a glovebox is unavailable, add the solid to the flask against a strong counter-flow of Argon.

  • Solvent Addition: Inject anhydrous solvents (e.g., THF, DMF) directly through a rubber septum using a syringe that has been purged three times with Argon.

  • Validation: Ensure the mineral oil bubbler shows a slow, steady positive pressure release of Argon throughout the reaction. A pressure reversal indicates a system leak, which will draw in atmospheric moisture [5].

References
  • Title: Phenol Standard Operating Procedure | Source: Yale Environmental Health & Safety | URL: [Link]

  • Title: The effects of packaging on the stability of a moisture sensitive compound | Source: PubMed | URL: [Link]

  • Title: Efficient Synthesis of Halo Indanones via Chlorosulfonic Acid Mediated Friedel—Crafts Cyclization... | Source: ResearchGate | URL: [Link]

  • Title: Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules | Source: PMC | URL: [Link]

  • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds | Source: Wipf Group, University of Pittsburgh | URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Analysis Methods for 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol

This guide provides a comparative analysis of two robust High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol. As a critical intermediate in pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of two robust High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document is intended for researchers, analytical chemists, and quality control professionals in the drug development sector. We will explore the rationale behind method development, present detailed experimental protocols, and compare their performance based on established analytical principles.

Analyte Properties and Chromatographic Considerations

5,7-Dibromo-2,3-dihydro-1H-inden-4-ol is a halogenated aromatic compound. Its key structural features relevant to HPLC method development are:

  • Aromatic Inden-4-ol Core: The fused ring system provides significant hydrophobicity, making it well-suited for Reversed-Phase HPLC (RP-HPLC).[1]

  • Phenolic Hydroxyl Group (-OH): This group is weakly acidic. Controlling the mobile phase pH is crucial to maintain a consistent, non-ionized state, which prevents peak tailing and ensures reproducible retention times.[2] Suppressing its ionization with an acidic mobile phase modifier is a standard approach.[1]

  • Two Bromine Substituents: The heavy halogen atoms increase the molecule's overall hydrophobicity and molecular weight, leading to stronger retention on a non-polar stationary phase.

Anticipated Process-Related Impurities

A robust purity method must be able to separate the main compound from potential process-related impurities. Based on common synthetic routes for halogenated aromatics, likely impurities include:

  • Starting Materials: Unreacted 2,3-dihydro-1H-inden-4-ol.

  • Intermediates: Monobrominated species (e.g., 5-Bromo- or 7-Bromo-2,3-dihydro-1H-inden-4-ol).

  • Isomeric Byproducts: Other dibromo-isomers that may form during the bromination step.

  • Degradation Products: Compounds arising from exposure to heat, light, or reactive substances.[3]

General HPLC Purity Analysis Workflow

The process of analyzing the purity of a synthesized compound via HPLC follows a standardized workflow. This ensures that results are accurate, reproducible, and reliable.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve in Diluent) Injection Sample Injection (Autosampler) SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Accurate Mixing & Degassing) Separation Chromatographic Separation (HPLC Column) MobilePhasePrep->Separation Injection->Separation Detection Detection (UV/DAD) Separation->Detection Integration Peak Integration (Chromatography Data System) Detection->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Report Calculation->Report

Caption: General workflow for HPLC purity analysis.

Comparative HPLC Methodologies

We present two distinct reversed-phase HPLC methods. Method A utilizes a fast gradient with acetonitrile, ideal for rapid screening and routine quality control. Method B employs a methanol-based mobile phase with a shallower gradient, offering alternative selectivity which can be crucial for resolving closely eluting impurities.

Method A: Rapid Screening (Acetonitrile Gradient)

This method is designed for high-throughput analysis. Acetonitrile (ACN) is often a first-choice organic modifier due to its low viscosity and UV transparency.[4] A standard C18 column provides excellent hydrophobic retention for this class of compound.[5]

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

    • Mobile Phase B (MPB): 0.1% Acetonitrile.

    • Filter both phases through a 0.45 µm filter and degas thoroughly.

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing and dissolving 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol in a 50:50 (v/v) mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

  • Instrumentation & Conditions:

    • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % MPA % MPB
      0.0 50 50
      15.0 5 95
      17.0 5 95
      17.1 50 50

      | 20.0 | 50 | 50 |

Method B: Enhanced Selectivity (Methanol Gradient)

This method serves as an orthogonal or confirmatory approach. Methanol (MeOH) can offer different selectivity compared to acetonitrile for aromatic compounds due to its different dipole moment and hydrogen bonding capabilities.[4] A Phenyl-hexyl stationary phase is chosen to leverage potential π-π interactions with the analyte's aromatic system, which can enhance the separation of structurally similar impurities.[2]

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): 0.05% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B (MPB): Methanol.

    • Filter both phases through a 0.45 µm filter and degas thoroughly.

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing and dissolving 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol in Methanol to a final concentration of approximately 0.5 mg/mL.

  • Instrumentation & Conditions:

    • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a DAD.

    • Column: Phenyl-hexyl column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % MPA % MPB
      0.0 40 60
      20.0 10 90
      22.0 10 90
      22.1 40 60

      | 25.0 | 40 | 60 |

Method Comparison and Performance

ParameterMethod A (Rapid Screening)Method B (Enhanced Selectivity)Rationale for Comparison
Stationary Phase C18 (Hydrophobic)Phenyl-hexyl (Hydrophobic + π-π interactions)Offers different separation mechanisms for resolving complex impurity profiles.[2]
Mobile Phase B AcetonitrileMethanolProvides alternative selectivity for aromatic and polar compounds.[4]
Run Time 20 minutes25 minutesMethod A is faster for high-throughput needs; Method B allows more time for separation.
Pros - Fast analysis time- Uses common, robust C18 column- Good for routine QC- Alternative selectivity for difficult separations- Potential for better resolution of isomers- Confirmatory methodThe choice depends on the specific analytical challenge.
Cons - May not resolve all critical isomers- Steeper gradient reduces resolution- Longer run time- Methanol creates higher backpressure- Phenyl columns can be less robust than C18Trade-offs between speed, resolution, and column longevity are common.

Data Interpretation and System Suitability

For any HPLC purity method to be considered valid, it must pass a System Suitability Test (SST). This ensures the chromatographic system is performing adequately.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry; high tailing can indicate secondary interactions.[3]
Theoretical Plates (N) N > 2000Measures column efficiency and peak sharpness.
Resolution (Rs) Rs > 1.5 (for main peak and closest impurity)Ensures baseline separation between adjacent peaks.[3]
%RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates injection precision and system stability.

The purity of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Chromatogram cluster_peaks xaxis Retention Time (min) yaxis Absorbance (AU) origin origin->xaxis origin->yaxis baseline_start baseline_end baseline_start->baseline_end imp1 Impurity 1 (Monobromo) imp2 Impurity 2 (Isomer) main_peak 5,7-Dibromo-2,3-dihydro- 1H-inden-4-ol imp3 Impurity 3 (Starting Material) p1_start p1_top p1_start->p1_top p1_end p1_top->p1_end p2_start p2_top p2_start->p2_top p2_end p2_top->p2_end main_start main_top main_start->main_top main_end main_top->main_end p3_start p3_top p3_start->p3_top p3_end p3_top->p3_end

Caption: Idealized chromatogram showing baseline separation.

Conclusion

Both Method A and Method B provide robust frameworks for the purity analysis of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol. For routine, high-throughput quality control, the rapid acetonitrile-based Method A is highly suitable. However, during method development, validation, or for batches with complex impurity profiles, the alternative selectivity offered by the methanol-based Method B is invaluable for confirming purity and ensuring no impurities are co-eluting with the main peak. The selection of the final method should be based on a validation study that demonstrates its specificity, linearity, accuracy, and precision for its intended purpose.

References

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing.
  • analytical methods for detecting impurities in 5,7-Dibromoquinoline. Benchchem.
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  • A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5,8-Dibromo-2,3-diethylquinoxaline. Benchchem.
  • Novel analytical approach for brominated flame retardants based on the use of gas chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry with emphasis in highly brominated congeners. PubMed.
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  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI.
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  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube.

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Comparative

Introduction: The Role of IR Spectroscopy in Characterizing Substituted Indanols

An In-Depth Guide to the Infrared Spectroscopy of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol: A Comparative Analysis for Structural Elucidation This guide provides a detailed analysis of the expected infrared (IR) absorption...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectroscopy of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol: A Comparative Analysis for Structural Elucidation

This guide provides a detailed analysis of the expected infrared (IR) absorption characteristics of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol. In the absence of a published experimental spectrum for this specific molecule, we will build a predictive framework based on fundamental principles of vibrational spectroscopy and a comparative analysis with structurally related analogs. This document is intended for researchers, chemists, and drug development professionals who rely on IR spectroscopy for the structural verification and quality control of novel chemical entities.

5,7-Dibromo-2,3-dihydro-1H-inden-4-ol is a halogenated derivative of the indanol scaffold, a core structure found in various biologically active molecules. The precise placement of substituents on the indanol skeleton is critical to its function, making unambiguous structural confirmation essential. Infrared (IR) spectroscopy is a rapid, non-destructive, and powerful technique for identifying the functional groups within a molecule.[1][2] Each covalent bond vibrates at a characteristic frequency, and when a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to these vibrations.[2] The resulting IR spectrum is a unique molecular "fingerprint," providing valuable information about the presence of hydroxyl groups, aromatic rings, aliphatic chains, and halogen substituents.

This guide will deconstruct the predicted IR spectrum of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol, explaining the causal relationship between its structure and its spectral features. We will compare these predictions with the known spectra of simpler indanol derivatives to highlight the spectral impact of the bromine and hydroxyl substituents.

Predicted Infrared Absorption Profile of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol

The structure of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum.

Molecular Structure Diagram

Caption: Molecular structure of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol.

A. The Hydroxyl (-OH) and C-O Stretching Region (3500-3200 cm⁻¹ and 1260-1050 cm⁻¹)
  • O-H Stretch (Alcohol): The most prominent feature is expected to be a strong, broad absorption band in the 3500-3200 cm⁻¹ region.[1][3] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. In a dilute solution with a non-polar solvent, a sharper, weaker "free" O-H band might appear around 3600 cm⁻¹.

  • C-O Stretch (Phenolic): The C-O stretching vibration for a phenolic hydroxyl group is typically observed in the 1260-1180 cm⁻¹ range. Its position and intensity can be influenced by coupling with other vibrations in the fingerprint region.

B. The C-H Stretching Region (3100-2850 cm⁻¹)

This region is highly diagnostic for distinguishing between different types of C-H bonds.[3][4]

  • Aromatic C-H Stretch: Aromatic C-H bonds vibrate at a higher frequency than aliphatic ones. Expect to see one or more weak to medium absorption bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[5][6][7] In this specific molecule, there is only one aromatic hydrogen, so this peak may be weak.

  • Aliphatic C-H Stretch: The C-H bonds of the methylene (-CH₂) groups in the five-membered ring will produce strong, sharp absorption bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[8]

C. The Aromatic C=C Stretching Region (1600-1450 cm⁻¹)

The stretching vibrations within the benzene ring typically produce a series of sharp bands of variable intensity.[5][6][7] For substituted benzenes, two bands are common near 1600 cm⁻¹ and 1500-1400 cm⁻¹.[6] These peaks confirm the presence of the aromatic core.

D. The Fingerprint Region (< 1500 cm⁻¹)

This region contains a high number of complex vibrations, including C-C stretching, C-H bending, and C-Br stretching, making it unique for each molecule.

  • Aliphatic C-H Bending: The scissoring vibration of the -CH₂- groups is expected around 1465 cm⁻¹.[8]

  • Aromatic C-H Out-of-Plane (OOP) Bending: The position of strong C-H "oop" bands in the 900-675 cm⁻¹ region is highly characteristic of the aromatic ring's substitution pattern.[5][6] For the 1,2,3,5-tetrasubstituted pattern of the single aromatic hydrogen, a medium to strong band is expected in the 880-850 cm⁻¹ range.

  • C-Br Stretch: The carbon-bromine bond stretch is expected to appear as a strong absorption in the low-frequency region, typically between 680-515 cm⁻¹. The presence of two C-Br bonds may result in multiple bands in this area.

Comparative Analysis with Indanol Analogs

To contextualize our predictions, we will compare the expected spectrum of our target molecule with the known spectral features of related, simpler compounds.

CompoundKey IR Peaks (cm⁻¹)SourceAnalysis of Differences
2,3-Dihydro-1H-inden-1-ol ~3300 (broad, O-H), ~2900 (aliphatic C-H), ~1460 (aromatic C=C), ~1050 (C-O)NIST WebBook[9]This is the parent alcohol. It provides a baseline for the O-H, aliphatic C-H, and C-O stretches without the electronic and mass effects of the bromine atoms.
1-Indanone ~3050 (aromatic C-H), ~2950 (aliphatic C-H), ~1715 (strong, C=O) , ~1600 & ~1480 (aromatic C=C)NIST WebBook[10][11]The key difference is the strong carbonyl (C=O) stretch around 1715 cm⁻¹, which is absent in our target alcohol. This comparison helps definitively rule out a ketone impurity.
5-Bromo-1-indanone ~1710 (strong, C=O) , ~1590 (aromatic C=C), ~820 (C-H oop)NIST WebBook[12]This analog introduces a single bromine atom. While it is a ketone, it shows how the C=C and C-H oop bands are affected by halogenation. The C-Br stretch would be expected in the low-frequency region.
5,7-Dibromo-2,3-dihydro-1H-inden-4-ol (Predicted) ~3400 (broad, O-H) , ~3050 (aromatic C-H), ~2950 (aliphatic C-H), ~1580 & ~1450 (aromatic C=C), ~1200 (C-O), ~860 (C-H oop) , <680 (C-Br) PredictiveThe presence of two heavy bromine atoms and a hydroxyl group will significantly alter the fingerprint region compared to the analogs. The specific C-H oop band is a key predicted identifier for this substitution pattern.

Recommended Experimental Protocol for IR Spectrum Acquisition

To validate these predictions, a high-quality experimental spectrum is necessary. The following protocol describes the use of Attenuated Total Reflectance (ATR) IR spectroscopy, a common and effective method for solid samples.

Workflow for ATR-IR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Place small amount of solid sample on ATR crystal p2 Apply pressure using the anvil to ensure good contact p1->p2 a1 Collect background spectrum of clean ATR crystal p2->a1 a2 Collect sample spectrum (e.g., 32 scans) a1->a2 d1 Perform ATR correction (if needed) a2->d1 d2 Identify and label major absorption peaks d1->d2 d3 Compare experimental peaks to predicted values and references d2->d3

Caption: Standard workflow for acquiring an IR spectrum using an ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to dry completely.

  • Background Collection: Before analyzing the sample, a background spectrum must be collected. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's inherent signals, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol powder directly onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.

  • Sample Spectrum Collection: Initiate the sample scan. A typical measurement consists of co-adding 16 to 32 scans to improve the signal-to-noise ratio. The standard data collection range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum should be processed to identify the wavenumbers (cm⁻¹) of the major absorption bands. Compare these experimental values to the predicted values in the summary table below.

Summary of Predicted IR Absorption Peaks

The following table summarizes the key predicted IR absorption bands for 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol.

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityNotes
3500 - 3200O-H Stretch (H-bonded)Strong, BroadA key indicator of the hydroxyl group.[3][4]
3100 - 3000Aromatic C-H StretchWeak to MediumConfirms the presence of the aromatic ring; may be a single peak.[5][6]
2960 - 2850Aliphatic C-H StretchStrongFrom the -CH₂- groups in the five-membered ring.
1600 - 1580Aromatic C=C StretchMediumCharacteristic of the aromatic ring itself.[6]
1500 - 1400Aromatic C=C StretchMedium to StrongA second characteristic band for the aromatic ring.[6]
~1465Aliphatic C-H BendMediumScissoring vibration of the -CH₂- groups.[8]
~1200C-O StretchMedium to StrongPhenolic C-O stretch.
880 - 850Aromatic C-H oop BendMedium to StrongHighly diagnostic for the 1,2,3,5-tetrasubstitution pattern.[5]
680 - 515C-Br StretchStrongConfirms the presence of the bromine substituents.

Conclusion

The infrared spectrum of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol is predicted to be rich with information, allowing for a confident confirmation of its structural features. The most definitive absorption bands for identification are the broad O-H stretch around 3400 cm⁻¹, the distinct aliphatic and aromatic C-H stretches on either side of 3000 cm⁻¹, the characteristic C-H out-of-plane bending for the specific substitution pattern around 860 cm⁻¹, and the low-frequency C-Br stretching bands. By comparing an experimentally obtained spectrum with these predictions and the spectra of known analogs, researchers can effectively verify the identity and purity of this important synthetic intermediate.

References

  • MDPI. (2024). Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. MDPI. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. OpenStax. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. OpenStax. [Link]

  • Unknown. The features of IR spectrum. [Link]

  • NIST. (n.d.). indanol. NIST WebBook. [Link]

  • University of Pardubice. Table of Characteristic IR Absorptions. [Link]

  • International Union of Crystallography. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. [Link]

  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. [Link]

  • NIH. (n.d.). 1H-Indene, 2,3-dihydro-4-propyl-. PubChem. [Link]

  • Spectroscopy Online. (2026). Infrared Spectra of Some Simple Organic Compounds. [Link]

  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • NIST. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-. NIST WebBook. [Link]

  • MDPI. (2021). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. [Link]

  • ResearchGate. (2025). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. [Link]

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Validation

A Comparative Guide to the Reactivity of 5,7-Dibromo-4-indanol versus 5-Bromo-4-indanol

For researchers, scientists, and drug development professionals engaged in the synthesis and modification of indane-based scaffolds, a nuanced understanding of substituent effects on reactivity is paramount. This guide p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and modification of indane-based scaffolds, a nuanced understanding of substituent effects on reactivity is paramount. This guide provides an in-depth technical comparison of the reactivity of 5,7-dibromo-4-indanol and 5-bromo-4-indanol. By examining the electronic and steric influences of the bromine substituents, we will dissect the expected differences in their behavior in key chemical transformations, supported by established chemical principles and experimental data from analogous systems.

Introduction: The Indanol Scaffold and the Influence of Bromine Substitution

The 4-indanol core is a valuable building block in medicinal chemistry. The reactivity of this scaffold can be significantly modulated by the introduction of halogen substituents. In this guide, we compare 5-bromo-4-indanol with its dibrominated counterpart, 5,7-dibromo-4-indanol, to elucidate how the presence of an additional bromine atom impacts the molecule's chemical behavior.

The key differences in reactivity between these two compounds arise from a combination of electronic and steric effects imparted by the bromine atoms.

Electronic Effects:

  • Inductive Effect (-I): Bromine is an electronegative atom that withdraws electron density from the aromatic ring through the sigma bond network. This deactivating effect reduces the nucleophilicity of the aromatic ring, making it less susceptible to electrophilic attack. In 5,7-dibromo-4-indanol, the presence of two bromine atoms significantly amplifies this electron-withdrawing effect compared to the monobrominated analogue.

  • Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the benzene ring. This electron-donating effect increases electron density at the ortho and para positions. However, for halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution.[1][2]

Steric Hindrance:

The presence of a bromine atom at the 7-position in 5,7-dibromo-4-indanol introduces significant steric bulk in proximity to both the hydroxyl group at the 4-position and the adjacent aromatic C-H bond at the 6-position. This steric hindrance is expected to play a crucial role in reactions involving these sites.

Comparative Reactivity in Key Transformations

Oxidation of the Secondary Alcohol

The conversion of the secondary alcohol at the 4-position to a ketone is a fundamental transformation. The rate of this oxidation is expected to be influenced by both electronic and steric factors.

5-Bromo-4-indanol is expected to undergo oxidation to 5-bromo-4-indanone at a relatively standard rate for a secondary benzylic alcohol.

5,7-Dibromo-4-indanol , in contrast, is predicted to exhibit a slower rate of oxidation. The electron-withdrawing nature of the two bromine atoms can slightly decrease the electron density at the alcohol carbon, potentially making it less susceptible to oxidation. More significantly, the bromine atom at the 7-position introduces steric hindrance around the hydroxyl group, which may impede the approach of bulky oxidizing agents.[3]

Experimental Data from Analogous Systems:

Kinetic studies on the oxidation of sterically hindered secondary alcohols have consistently shown that increased steric bulk around the hydroxyl group leads to a decrease in the reaction rate. For instance, the oxidation of borneol is faster than that of the more sterically hindered isoborneol and menthol.

CompoundKey Factors Influencing OxidationExpected Relative Rate of Oxidation
5-Bromo-4-indanol Moderate electronic deactivation. Less steric hindrance around the hydroxyl group.Faster
5,7-Dibromo-4-indanol Stronger electronic deactivation. Significant steric hindrance from the C7-bromo group.Slower

Experimental Protocol: Pyridinium Chlorochromate (PCC) Oxidation

This protocol is a general procedure for the oxidation of secondary alcohols to ketones and can be adapted for both 5-bromo-4-indanol and 5,7-dibromo-4-indanol.

PCC_Oxidation Indanol Indanol Substrate (5-bromo- or 5,7-dibromo-4-indanol) Reaction Reaction Mixture Stir for 2-4 h Indanol->Reaction Add PCC PCC, Celite CH2Cl2, RT PCC->Reaction Add Filtration Filtration through Silica Gel Reaction->Filtration Concentration Concentration in vacuo Filtration->Concentration Purification Column Chromatography Concentration->Purification Product Indanone Product (5-bromo- or 5,7-dibromo-4-indanone) Purification->Product

Caption: Workflow for the PCC oxidation of 4-indanols.

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and Celite® (a similar weight to PCC) in anhydrous dichloromethane (CH2Cl2) at room temperature, add a solution of the indanol substrate (1.0 equivalent) in CH2Cl2.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel, washing the pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude indanone.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure indanone.

Nucleophilic Substitution at the Hydroxyl Group

Reactions involving nucleophilic attack at the carbon bearing the hydroxyl group, such as the Mitsunobu reaction, are highly sensitive to steric hindrance.

5-Bromo-4-indanol is expected to undergo nucleophilic substitution with inversion of configuration under Mitsunobu conditions at a moderate rate.

5,7-Dibromo-4-indanol is predicted to react significantly slower in nucleophilic substitution reactions at the 4-position. The steric bulk of the bromine atom at the 7-position will hinder the backside attack of the nucleophile, which is essential for the SN2-type displacement in the Mitsunobu reaction. In cases of severe steric hindrance, the reaction may fail to proceed or require more forcing conditions.[3][4]

Experimental Protocol: Mitsunobu Reaction

This protocol describes a general procedure for the inversion of a secondary alcohol using a carboxylic acid as the nucleophile.

Mitsunobu_Reaction Indanol Indanol Substrate (5-bromo- or 5,7-dibromo-4-indanol) Reagents PPh3, Carboxylic Acid Anhydrous THF, 0 °C Indanol->Reagents Dissolve DIAD DIAD (or DEAD) dropwise at 0 °C Reagents->DIAD Cool Reaction Reaction Mixture Stir at RT overnight DIAD->Reaction Add Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Inverted Ester Product Purification->Product

Caption: General workflow for the Mitsunobu reaction.

Procedure:

  • To a solution of the indanol substrate (1.0 equivalent), triphenylphosphine (PPh3) (1.5 equivalents), and a carboxylic acid (e.g., benzoic acid) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to afford the corresponding ester with inverted stereochemistry.

Summary of Expected Reactivity

Reaction Type5-Bromo-4-indanol5,7-Dibromo-4-indanolRationale for Difference in Reactivity
Oxidation of Alcohol FasterSlowerIncreased steric hindrance and electronic deactivation in the dibromo-substituted compound.
Nucleophilic Substitution FasterSignificantly SlowerSevere steric hindrance from the C7-bromo group impeding backside attack of the nucleophile.

Conclusion

The presence of an additional bromine atom at the 7-position in 5,7-dibromo-4-indanol has a profound impact on its reactivity compared to 5-bromo-4-indanol. The increased electron-withdrawing nature of the two bromine atoms deactivates the aromatic ring to a greater extent. Furthermore, the steric hindrance introduced by the C7-bromo group significantly retards the rates of reactions occurring at the 4-hydroxyl group, such as oxidation and nucleophilic substitution. Researchers and synthetic chemists should consider these factors when designing synthetic routes involving these valuable indanol building blocks. For transformations at the hydroxyl group, the less sterically hindered 5-bromo-4-indanol is the more reactive substrate. Conversely, the dibrominated analogue offers a more deactivated aromatic ring, which could be advantageous in reactions where selectivity is desired.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol

This guide provides a detailed, safety-first protocol for the proper disposal of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol. As a brominated organic compound, this substance falls into the category of halogenated organic wast...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol. As a brominated organic compound, this substance falls into the category of halogenated organic waste, necessitating specific handling and disposal procedures to ensure laboratory safety and environmental compliance. Adherence to these protocols is critical for minimizing risk and maintaining a safe research environment.

The foundational principle for disposing of this compound is waste segregation . Halogenated organic compounds require disposal via specific, high-temperature incineration to prevent the formation of toxic byproducts.[1] Mixing them with non-halogenated waste streams complicates the disposal process and significantly increases costs.[2] This guide provides the procedural framework to manage this waste stream effectively and responsibly.

Part 1: Hazard Assessment and Precautionary Measures

Core Safety Protocols

Engineering Controls : All handling and preparation for disposal of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol must be conducted within a properly functioning chemical fume hood.[2][3][4] This is the most critical step in preventing the inhalation of any dust or vapors.[3]

Personal Protective Equipment (PPE) : A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield.Protects against splashes or airborne particles of the solid compound.[4]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact.[3][4] Gloves must be inspected before use and disposed of after handling.
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from contamination.[4]
Foot Protection Closed-toe shoes.Prevents injury from spills or dropped equipment.[4]

Part 2: The Core Disposal Protocol: A Step-by-Step Guide

The proper disposal of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol is a systematic process centered on correct waste identification, segregation, and containment.

Step 1: Waste Characterization

The presence of two bromine atoms in the molecular structure of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol definitively classifies it as a halogenated organic waste .[1][3] This is the single most important determination for its disposal pathway.

Step 2: Select the Correct Waste Container

Use only a designated "Halogenated Organic Waste" container provided by your institution's Environmental Health & Safety (EH&S) department.[1][4]

  • Container Integrity : Ensure the container is in good condition, free from cracks or leaks, and has a secure, vapor-tight lid.[2][5]

  • Chemical Compatibility : Containers are typically constructed of materials like high-density polyethylene (HDPE) or glass.

Step 3: Segregate Your Waste

Proper segregation is paramount for both safety and cost-effective disposal.

  • Primary Rule : DO NOT mix 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol or solutions containing it with non-halogenated organic waste.[2][5]

  • Incompatibility : Avoid mixing with the waste streams listed in the table below. Incompatible materials can lead to dangerous chemical reactions.

Waste ClassExamplesReason for Segregation
Non-Halogenated Organics Acetone, Ethanol, Hexane, TolueneDifferent disposal requirements; mixing increases costs significantly.[2]
Strong Acids Hydrochloric Acid, Sulfuric AcidPotential for violent exothermic reactions or release of toxic gases.[1]
Strong Bases Sodium Hydroxide, Potassium HydroxideRisk of reaction and degradation of the waste container.[1]
Strong Oxidizers Peroxides, Nitrates, PermanganatesCan create highly reactive and potentially explosive mixtures.[1]
Step 4: Accumulation and Labeling
  • Transfer : Carefully transfer the waste into the designated halogenated waste container inside a chemical fume hood.[2]

  • Labeling : As soon as the first quantity of waste is added, label the container clearly.[2] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "5,7-Dibromo-2,3-dihydro-1H-inden-4-ol"

    • An accurate accounting of the volume or mass of the waste added.[1]

  • Closure : Keep the container tightly closed at all times, except when actively adding waste.[2][5]

Step 5: Storage and Final Disposal
  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[2] This area should be well-ventilated, away from heat sources, and have secondary containment to catch any potential leaks.[2]

  • Disposal Request : Once the container is full or you have finished generating this waste stream, contact your institution's EH&S department to arrange for pickup and disposal by a licensed hazardous waste management company.[4][6]

Disposal Workflow Diagram

G cluster_0 Disposal Workflow for 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol cluster_1 Halogenated Waste Stream cluster_2 Incorrect Pathway start Waste Generated char Characterize Waste: Contains Bromine? start->char drain Sink / Drain select_container Select Labeled 'Halogenated Waste' Container char->select_container  Yes non_halo Non-Halogenated Waste Container char->non_halo No transfer Transfer Waste in Fume Hood select_container->transfer label_container Label with Chemical Name & Quantity transfer->label_container store Store in SAA with Secondary Containment label_container->store dispose Arrange EH&S Pickup store->dispose stop STOP! Incorrect Disposal non_halo->stop

Caption: Disposal decision workflow for brominated organic compounds.

Part 3: Spill and Emergency Management

Accidents can happen, and preparedness is key to mitigating risks.

Small Spills (Solid Material) :

  • Ensure you are wearing the appropriate PPE.

  • Gently sweep up the solid material, avoiding the creation of dust.[6]

  • Place the collected material and any contaminated cleaning supplies (e.g., wipes) into a sealed container.

  • Label the container as "Spill Debris containing 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol" and dispose of it as halogenated organic waste.[2][5]

Large Spills :

  • Evacuate the immediate area.[5]

  • Alert others in the vicinity.

  • Contact your institution's emergency line and EH&S department immediately.[5]

Personal Exposure :

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7]

  • Eye Contact : Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7][8]

  • Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol, protecting themselves, their colleagues, and the environment.

References

  • Safe Handing & Disposal of Organic Substances. Science Ready. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

Sources

Handling

Comprehensive Laboratory Safety and Handling Guide for 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic system. 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol (CAS: 2088570-73-2) is a specialized halogenated in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic system. 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol (CAS: 2088570-73-2) is a specialized halogenated indanol utilized in advanced drug development and synthetic research[1][2]. Handling this compound requires a deep understanding of its physicochemical properties to ensure laboratory safety, operational integrity, and environmental compliance.

Mechanistic Hazard Profile: The "Why" Behind the Danger

Before selecting Personal Protective Equipment (PPE), we must understand the causality of the hazard. Standard safety data sheets list symptoms, but effective safety requires understanding the molecular mechanisms:

  • Enhanced Dermal Penetration (Lipophilicity): The base molecule is an indanol (a phenolic derivative). The addition of two heavy bromine atoms significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly bypass the lipid bilayer of the stratum corneum if it contacts unprotected skin.

  • Corrosive and Irritant Potential (Acidity): The bromine atoms at the 5 (ortho) and 7 (para) positions exert a strong electron-withdrawing inductive effect. This stabilizes the phenoxide anion, significantly increasing the acidity of the phenolic hydroxyl (-OH) group compared to an unsubstituted indanol. Consequently, the dust and vapors are highly irritating to the respiratory tract and ocular mucosa, mirroring the severe hazards outlined in the [3].

Quantitative PPE Selection Matrix

Standard laboratory PPE is insufficient for halogenated phenols. Under[4], employers must select PPE based on a rigorous hazard assessment. Below is the self-validating PPE matrix specifically engineered for handling this compound.

PPE CategorySpecificationBreakthrough Time / EfficacyMechanistic Justification
Hand Protection Butyl rubber (outer) over Nitrile (inner)> 240 mins (Butyl) / < 10 mins (Nitrile)Nitrile is rapidly degraded and permeated by halogenated aromatics. Butyl rubber provides the necessary chemical resistance, while the inner nitrile glove acts as a tactile secondary barrier.
Eye Protection Indirect-vented chemical splash gogglesN/A (Impact & Splash resistant)Prevents airborne brominated particulate and accidental solvent splash from contacting the ocular mucosa. Safety glasses are insufficient.
Respiratory N95 or P100 Particulate Respirator95% - 99.9% filtration of particulatesRequired if handling outside a fume hood or during a spill. Prevents inhalation of highly acidic, irritating brominated dust.
Body Protection Flame-resistant (FR) lab coat + Tyvek sleevesN/A (Particulate barrier)Prevents lipophilic dust from settling on porous street clothing, eliminating secondary exposure vectors.
Step-by-Step Operational Methodology

Every protocol must be a self-validating system. This ensures that if a step fails, the failure is immediately detectable before an exposure event occurs.

Phase 1: Preparation & Environmental Control
  • System Verification: Verify the chemical fume hood face velocity is between 80–100 feet per minute (fpm).

    • Validation: Check the digital monitor and use a delicate tissue wipe at the sash opening to visually confirm inward airflow.

  • Static Elimination: Halogenated powders often carry static charges, causing them to aerosolize unpredictably. Wipe the exterior of the reagent bottle and the weighing spatulas with a grounded anti-static cloth.

  • PPE Donning & Integrity Check: Don the inner nitrile gloves, FR lab coat, goggles, and outer butyl rubber gloves.

    • Validation: Perform a tactile "inflation test" on the butyl gloves before donning to ensure zero micro-punctures.

Phase 2: Execution (Weighing and Transfer)
  • Containment Weighing: Place the analytical balance deep inside the fume hood (at least 6 inches from the sash). If the balance must remain outside, use a sealed weighing enclosure (e.g., a static-free weighing boat placed inside a secondary sealed container before moving it).

  • Transfer Mechanics: Use a stainless steel or PTFE-coated spatula. Avoid plastic spatulas, which generate static electricity and repel the powder.

  • Solvent Integration: When dissolving 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol, add the solid to the solvent (e.g., DMSO or Dichloromethane), not the solvent to the solid.

    • Causality: Adding solvent directly to the dry powder can cause rapid, localized exothermic solvation, aerosolizing the fine brominated powder into the breathing zone.

Phase 3: Post-Execution & Decontamination
  • Glove Inspection: Visually inspect the outer butyl gloves for discoloration or white powder residue before removing hands from the hood.

  • Surface Decontamination: Wipe down the balance and hood surface with a 5% sodium bicarbonate solution.

    • Causality: The mild base neutralizes the acidic phenolic residues, converting them into water-soluble sodium salts for safe, easy removal.

  • Doffing: Remove the outer gloves inside the hood to contain contamination. Wash hands immediately with soap and water.

Spill Response and Disposal Plan

Adhering to the authoritative guidelines outlined in [5][6], the disposal of halogenated organic waste requires strict segregation to prevent dangerous cross-reactions.

  • Spill Response:

    • Do not sweep dry powder. Sweeping forces the lipophilic irritant into the air.

    • Cover the spill with damp sand or a commercial absorbent pad moistened with a dilute alkaline solution (pH 8-9).

    • Carefully scoop the neutralized material into a compatible high-density polyethylene (HDPE) hazardous waste container using a non-sparking tool.

  • Waste Disposal:

    • Segregation: Label the container explicitly as "Halogenated Organic Waste - Brominated Phenol Derivative." Do not mix with non-halogenated solvents (like acetone or ethanol), as this complicates incineration and can trigger regulatory fines.

    • Destruction: The waste must be routed to an EPA-approved facility for high-temperature incineration. Standard biological or landfill disposal cannot break the highly stable carbon-bromine bonds, leading to severe aquatic toxicity.

Safety Workflow Visualization

SafetyWorkflow H 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol (Halogenated Phenol) Haz1 High Lipophilicity (Dermal Hazard) H->Haz1 Haz2 High Acidity (Inhalation/Mucosa Hazard) H->Haz2 PPE1 Butyl Rubber Gloves (Over Nitrile) Haz1->PPE1 Dictates PPE2 Fume Hood & P100 Respirator Haz2->PPE2 Dictates Op Standardized Handling Protocol & Decontamination PPE1->Op PPE2->Op Disp Halogenated Organic Waste Incineration Op->Disp Disposal

Logical workflow mapping chemical hazards to PPE selection and disposal.

References
  • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements". U.S. Department of Labor. URL:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Phenol - NIOSH Pocket Guide to Chemical Hazards". Centers for Disease Control and Prevention (CDC). URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". The National Academies Press (2011). URL:[Link]

Sources

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